molecular formula C7H11N3 B1628645 2,6-Dimethylpyridine-3,4-diamine CAS No. 3726-26-9

2,6-Dimethylpyridine-3,4-diamine

Cat. No.: B1628645
CAS No.: 3726-26-9
M. Wt: 137.18 g/mol
InChI Key: DIRTVLYRIHDHES-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3,4-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRTVLYRIHDHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602009
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3726-26-9
Record name 2,6-Dimethylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dimethylpyridine-3,4-diamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,6-Dimethylpyridine-3,4-diamine

This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties. It is important to note that while this guide aims to be thorough, detailed experimental protocols and extensive application data for this specific molecule are limited in publicly accessible scientific literature. Therefore, this document also draws upon established principles in pyridine chemistry and data from structurally related compounds to provide a predictive and insightful resource for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

This compound is a substituted pyridine with two methyl groups at positions 2 and 6, and two amine groups at positions 3 and 4.

PropertyValueSource
CAS Number 3726-26-9[1]
Molecular Formula C₇H₁₁N₃[1][2]
Molecular Weight 137.18 g/mol [1]
Monoisotopic Mass 137.09529 Da[2]
Predicted XlogP 0.3[2]
SMILES CC1=CC(=C(C(=N1)C)N)N[2]
InChI InChI=1S/C7H11N3/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3,(H2,8,10)[2]
InChIKey DIRTVLYRIHDHES-UHFFFAOYSA-N[2]

Synthesis Strategies: A Predictive Approach

A common and versatile method for synthesizing substituted pyridines is the Hantzsch pyridine synthesis .[3][4] This typically involves a one-pot condensation reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia.[3] Variations of this method could potentially be adapted for the synthesis of this compound.

Another general approach could involve the modification of a pre-existing 2,6-dimethylpyridine core. For instance, nitration of 2,6-dimethylpyridine followed by reduction of the nitro groups to amines is a common strategy for introducing amino functionalities to aromatic rings. However, the directing effects of the existing methyl groups and the pyridine nitrogen would need to be carefully considered to achieve the desired 3,4-diamino substitution pattern.

Below is a conceptual workflow for a potential synthetic approach.

G cluster_0 Conceptual Synthesis Workflow start 2,6-Dimethylpyridine Precursor step1 Nitration start->step1 Reagents: HNO₃/H₂SO₄ step2 Selective Reduction step1->step2 Intermediate: Dinitro-2,6-dimethylpyridine step3 Purification step2->step3 Reducing Agent (e.g., Sn/HCl, H₂/Pd) end_product This compound step3->end_product Chromatography/Recrystallization

Caption: A conceptual workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

The diamino-pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5] Aminopyridines can act as electron donors or proton acceptors, enabling them to participate in various chemical reactions and biological interactions.[5]

Given its structure, this compound could be investigated for several potential therapeutic applications, including but not limited to:

  • Antimicrobial Agents: Pyrimidine derivatives have been reported to possess significant antimicrobial activities.[6]

  • Anticancer and Antitumor Agents: Charge transfer and proton transfer complexes of pyridine derivatives are known for their potential anticancer and antitumor activities.[5]

  • Enzyme Inhibitors: The pyridine moiety can enhance biochemical potency and metabolic stability, making its derivatives interesting candidates for enzyme inhibition.[7]

The development of novel therapeutics often involves the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This compound could serve as a valuable building block in such endeavors.

Experimental Protocols: General Guidance for Handling and Use

Due to the lack of specific experimental protocols for this compound, researchers should adhere to standard laboratory procedures for handling novel chemical entities.

General Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]

Hypothetical Protocol for a Screening Assay:

This is a generalized protocol and should be adapted based on the specific assay.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). The choice of solvent will depend on the solubility of the compound and the requirements of the biological assay.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for testing.

  • Assay Plate Preparation:

    • Add the diluted compound solutions to the wells of a microtiter plate.

    • Include appropriate controls (e.g., vehicle control, positive control, negative control).

  • Addition of Biological Reagents:

    • Add the biological components of the assay (e.g., cells, enzymes, substrates) to the wells.

  • Incubation:

    • Incubate the plate for the required time at the appropriate temperature.

  • Data Acquisition:

    • Measure the assay signal using a suitable plate reader (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Analyze the data to determine the effect of the compound on the biological system.

G cluster_1 General Screening Workflow A Compound Weighing B Stock Solution (e.g., 10 mM in DMSO) A->B C Serial Dilution B->C D Assay Plate C->D E Incubation D->E F Data Acquisition E->F G Data Analysis F->G

Caption: A general workflow for a high-throughput screening assay.

Safety and Toxicology

There is no specific safety and toxicology data available for this compound. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety information for structurally related compounds can provide some guidance.

  • 2,6-Dimethylpyridine (2,6-Lutidine): This compound is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][11] The oral LD50 in rats is 400 mg/kg.[11][12]

  • Diaminopyridines: Some diaminopyridines are classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[2]

First Aid Measures (General Recommendations):

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a chemical compound with potential for further investigation in various fields, particularly in drug discovery and materials science. While detailed information on its synthesis and applications is currently sparse in the public domain, its structural features suggest that it could be a valuable building block for creating novel molecules with interesting biological activities. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and can draw upon the extensive chemistry of pyridines to guide their research endeavors.

References

  • Organic Syntheses. 2,6-Dimethylpyridine. Available at: [Link]

  • Wikipedia. 2,6-Lutidine. Available at: [Link]

  • PubChemLite. This compound (C7H11N3). Available at: [Link]

  • Navarrete-Encina, P. A., et al. Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs).
  • Kóňa, J., & Addová, G. (2006). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 11(11), 913-924.
  • Google Patents. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • ResearchGate. A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Available at: [Link]

  • Metasci. Safety Data Sheet: 2,6-Dimethylpyridine. Available at: [Link]

  • Google Patents. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Google Patents. Process for preparing pyridine-2,6-diamines.
  • European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. Available at: [Link]

  • PMC. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available at: [Link]

  • PMC. A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity. Available at: [Link]

  • Google Patents. A PROCESS FOR PREPARING PYRIDINE-2,6-DIAMINES. Available at: [Link]

  • CMJ Publishers. Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

  • PubMed. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Available at: [Link]

  • PubChem. 2-Methylpyridine-3,4-diamine. Available at: [Link]

Sources

Thermodynamic Stability & Degradation Mechanics of 3,4-Diamino-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3726-26-9 | Molecular Formula: C


H

N

| MW: 137.18 g/mol

Executive Summary

3,4-Diamino-2,6-dimethylpyridine is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as imidazo[4,5-c]pyridines and thieno[2,3-b]pyridines for kinase inhibitor development. While the pyridine ring offers intrinsic aromatic stability, the vicinal diamine motif at positions 3 and 4 introduces a specific thermodynamic vulnerability: susceptibility to oxidative coupling and cyclocondensation.

This guide details the thermodynamic profile of the molecule, identifying the ortho-diamine functionality as the primary "hotspot" for degradation. Unlike simple aminopyridines, the 2,6-dimethyl substitution pattern provides steric shielding to the ring nitrogen but inductively enriches the


-system, paradoxically increasing the oxidative lability of the amino groups.

Molecular Architecture & Theoretical Stability

Electronic Effects & Resonance

The stability of 3,4-diamino-2,6-dimethylpyridine is governed by the interplay between the electron-deficient pyridine ring and the electron-donating substituents.

  • Inductive Stabilization (+I Effect): The methyl groups at C2 and C6 exert a positive inductive effect (+I), increasing the electron density on the pyridine ring. This raises the pKa of the ring nitrogen compared to unsubstituted 3,4-diaminopyridine (3,4-DAP), making the molecule a stronger base.

  • Resonance Donation (+M Effect): The amino groups at C3 and C4 are strong resonance donors. The C4-amino group is para to the ring nitrogen, allowing for significant delocalization of the lone pair into the ring, stabilizing the protonated form.

  • The "Ortho-Effect": The proximity of the two amino groups creates a "proton sponge" potential, where hydrogen bonding between the amines can stabilize specific tautomers, but also facilitates the formation of cyclic impurities (e.g., imidazoles) in the presence of one-carbon electrophiles.

Physicochemical Baseline[1]
  • Physical State: Crystalline solid (off-white to pale yellow).

  • Melting Point (Predicted): ~160–185°C (Based on structural analogs like 3,4-DAP and 2,6-dimethyl-4-aminopyridine).

  • Solubility: Moderate in water; high in polar organic solvents (DMSO, Methanol). The 2,6-dimethyl groups reduce water solubility compared to 3,4-DAP due to increased lipophilicity.

Degradation Mechanics & Pathways

The thermodynamic instability of this molecule is not due to ring fission (which requires extreme energy) but rather the reactivity of the exocyclic substituents.

Oxidative Dehydrogenation (The Quinone Risk)

The most critical degradation pathway is the oxidation of the vicinal diamine to an o-quinonediimine species. This is thermodynamically driven by the formation of an extended conjugated system, although it breaks the local aromaticity of the benzenoid resonance contributors.

  • Trigger: Exposure to air (O

    
    ), light, or trace metal ions (Fe
    
    
    
    , Cu
    
    
    ).
  • Observation: Rapid color change from white to dark brown/red.

  • Mechanism: Radical abstraction of hydrogen from the amines

    
     formation of imine 
    
    
    
    tautomerization.
Cyclocondensation (The "Formyl" Trap)

In the presence of trace aldehydes (e.g., formaldehyde impurities in solvents) or carboxylic acids (e.g., formic acid), the 3,4-diamine moiety undergoes rapid cyclization to form 2,6-dimethylimidazo[4,5-c]pyridine .

  • Thermodynamics: This reaction is entropically favorable (release of water) and enthalpically driven by the formation of the stable imidazole ring.

  • Process Implication: Solvents must be strictly aldehyde-free. Avoid using formate buffers during HPLC analysis unless essential.

Photolytic Instability

While the pyridine ring absorbs UV strongly, the 2,6-dimethyl groups provide steric bulk that minimizes photodimerization (a common issue in unsubstituted pyridines). However, photo-oxidation of the amino groups remains a risk.

Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes requiring control.

DegradationPathways Figure 1: Primary degradation pathways of 3,4-diamino-2,6-dimethylpyridine. Start 3,4-Diamino- 2,6-dimethylpyridine Quinone o-Quinonediimine (Oxidative Impurity) Start->Quinone Oxidation (Air/Light) - 2H Imidazo Imidazo[4,5-c]pyridine (Cyclization Impurity) Start->Imidazo + R-CHO / H+ Cyclocondensation N_Oxide N-Oxide (Metabolic/Oxidative) Start->N_Oxide Peroxides / mCPBA

Figure 1: The vicinal diamine is the reactive center. Oxidative stress leads to quinonediimines (red), while electrophilic carbon sources lead to imidazoles (yellow).

Experimental Protocols for Stability Assessment

To validate the stability of 3,4-diamino-2,6-dimethylpyridine, a forced degradation study (stress testing) is required. This protocol is aligned with ICH Q1A(R2) guidelines but tailored for aminopyridines.

Stress Testing Workflow
Stress ConditionProtocolTarget DegradationNote
Acid Hydrolysis 0.1 N HCl, 60°C, 24hHydrolysis of potential amides (if derivatized); protonation stability.Molecule is generally stable; expect salt formation.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hRing opening (rare); deamination.Aminopyridines are resistant to base hydrolysis.
Oxidation 3% H

O

, RT, 4h
High Risk: N-oxide formation; Azo-dimerization.Critical Control Point. Expect rapid degradation.
Photolysis 1.2 million lux hoursPhoto-oxidation; radical coupling.Protect samples with amber glass.
Thermal 80°C (Solid State), 7 daysSolid-state polymerization; sublimation.Check for color change (Maillard-type reactions).
Analytical Method (HPLC-UV)

Because the degradation products (quinones) are highly conjugated, they will have distinct UV shifts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Note: High pH is preferred to keep the diamine deprotonated and improve peak shape, as acidic pH causes tailing due to interaction with silanols.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 350 nm (oxidized colored species).

Stability Decision Tree

StabilityWorkflow Figure 2: Stability assessment decision matrix. Start Sample: 3,4-Diamino- 2,6-dimethylpyridine Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Start->Stress Analyze HPLC-UV/MS Analysis Stress->Analyze Decision Degradation > 5%? Analyze->Decision Stable Thermodynamically Stable Proceed to Formulation Decision->Stable No Unstable Identify Impurity via MS Decision->Unstable Yes Action1 Oxidative Lability? Add Antioxidant (Ascorbic Acid) Unstable->Action1 If M+16 (N-Oxide) or M-2 (Quinone) Action2 Photolability? Amber Glass / Foil Unstable->Action2 If UV specific

Figure 2: Decision matrix for classifying stability risks based on stress testing results.

Storage & Handling Recommendations

Based on the thermodynamic profile derived above, the following handling procedures are mandatory to maintain material integrity (>98% purity).

  • Atmosphere: Store under Argon or Nitrogen . The 3,4-diamine motif is an oxygen scavenger over time.

  • Temperature: Refrigerate (2–8°C). While the melting point is high, lower temperatures retard the kinetics of auto-oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (use ceramic) to prevent trace metal catalysis of oxidation.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, DMSO, Acetonitrile.

    • Incompatible: Acetone (forms Schiff base/ketals), Ethyl Acetate (transamidation risk over long periods), Chlorinated solvents (potential for alkylation if trace acid present).

References

  • Synthesis & Reactivity of 3,4-Diaminopyridines

    • Source: National Institutes of Health (NIH) - PubChem.
    • URL:[Link]

  • Degradation of Aminopyridines

    • Title: "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules."[1]

    • Source: PubMed (Int J Pharm Compd).
    • URL:[Link]

  • Cyclization Chemistry (Imidazopyridine Formation)

    • Title: "Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles.
    • Source: MDPI Molecules.
    • URL:[Link]

  • Analogous Compound Properties (2,6-Dimethylpyridine-3,4-diamine)

Sources

Technical Whitepaper: Strategic Synthesis of 2,6-Dimethylpyridine-3,4-diamine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 2,6-dimethylpyridine-3,4-diamine is a high-value heterocyclic pharmacophore, serving as a critical scaffold for the synthesis of imidazo[4,5-c]pyridines. These fused ring systems are prevalent in kinase inhibitors, antiviral agents, and modulators of the benzodiazepine receptor.

Direct synthesis of vicinal diamines on a pyridine ring is synthetically challenging due to the electron-deficient nature of the nucleus and the susceptibility of ortho-diamines to oxidative degradation. This guide delineates the most robust, scalable synthetic pathways, prioritizing the Halogen Displacement Route (via 4-chloro-3-nitropyridine) as the industrial standard for purity and regiocontrol.

Retrosynthetic Analysis

To design a self-validating protocol, we must disconnect the target molecule (TM) backwards to stable, commercially available starting materials.

Logical Disconnection:

  • Target: this compound.

  • Precursor -1: The vicinal diamine is best revealed via reduction of a nitro-amine (4-amino-3-nitro-2,6-dimethylpyridine). This avoids the handling of unstable diamine free bases until the final step.

  • Precursor -2: The 4-amino group is most cleanly introduced via Nucleophilic Aromatic Substitution (

    
    ) of a 4-chloro  intermediate (4-chloro-3-nitro-2,6-dimethylpyridine).
    
  • Precursor -3: The 4-chloro moiety is derived from a 4-hydroxy (pyridone) tautomer.

  • Starting Material: 2,6-dimethyl-4(1H)-pyridone (or its biosynthetic precursor, dehydroacetic acid/lutidone derivatives).

Visualization: Retrosynthetic Tree

Retrosynthesis Target TARGET: This compound NitroAmine INTERMEDIATE 1: 4-Amino-3-nitro-2,6-dimethylpyridine NitroAmine->Target Reduction (H2/Pd) ChloroNitro INTERMEDIATE 2: 4-Chloro-3-nitro-2,6-dimethylpyridine (Activated Electrophile) ChloroNitro->NitroAmine SnAr (NH3) NitroPyridone INTERMEDIATE 3: 3-Nitro-2,6-dimethyl-4-pyridone NitroPyridone->ChloroNitro Deoxychlorination (POCl3) Pyridone STARTING MATERIAL: 2,6-Dimethyl-4(1H)-pyridone Pyridone->NitroPyridone Electrophilic Nitration

Figure 1: Retrosynthetic disconnection showing the conversion of the pyridone starting material to the target diamine via the critical chloro-nitro intermediate.[1]

Primary Pathway: The Halogen Displacement Route

This pathway is preferred over direct nitration of 4-aminopyridine because it offers superior regioselectivity. The 4-position of the pyridine ring is activated for nucleophilic attack only when the 3-position holds an electron-withdrawing nitro group.

Phase 1: Nitration of the Pyridone

Objective: Introduce the nitro group at the 3-position.[2]

  • Reagents: HNO₃ (fuming), H₂SO₄.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The 4-pyridone tautomer activates the 3-position.

Protocol:

  • Dissolve 2,6-dimethyl-4-pyridone (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C to prevent exotherm runaway.

  • Allow to warm to 25°C and stir for 2 hours.

  • Quench: Pour onto crushed ice. The product, 3-nitro-2,6-dimethyl-4-pyridone , precipitates as a yellow solid.

  • Validation: Check LCMS for M+1 = 169.1.

Phase 2: Deoxychlorination (Activation)

Objective: Convert the unreactive pyridone/hydroxyl group into a reactive chloro leaving group.

  • Reagents: Phosphorus Oxychloride (POCl₃).[3]

  • Critical Safety: POCl₃ reacts violently with water.

Protocol:

  • Suspend dried 3-nitro-2,6-dimethyl-4-pyridone in neat POCl₃ (5.0 eq).

  • Reflux (approx. 105°C) for 2–4 hours. The suspension will clear as the chloro-pyridine forms.

  • Workup: Remove excess POCl₃ under reduced pressure. Pour residue onto ice/water carefully (exothermic hydrolysis). Neutralize with Na₂CO₃.

  • Extraction: Extract with DCM or EtOAc.

  • Product: 4-chloro-3-nitro-2,6-dimethylpyridine (CAS 15513-48-1).

  • Data Check: This intermediate is stable but light-sensitive. Store in amber vials.

Phase 3: Amination ( )

Objective: Displace the chloride with ammonia.

  • Reagents: NH₃ (aqueous or methanolic), heat.[4]

Protocol:

  • Dissolve the chloro-intermediate in MeOH or EtOH.

  • Add excess NH₃ (aq. 28% or 7N in MeOH).

  • Heat in a sealed pressure vessel at 80–100°C for 4–6 hours.

    • Note: The nitro group ortho to the chlorine dramatically accelerates this substitution compared to a non-nitrated pyridine.

  • Isolation: Cool to precipitate 4-amino-3-nitro-2,6-dimethylpyridine . Filtration usually yields high purity (>95%).

Phase 4: Reduction to Diamine

Objective: Reduce the nitro group to an amine without dechlorinating (if Cl were still present) or reducing the pyridine ring.

  • Reagents: H₂ (gas), 10% Pd/C catalyst, MeOH.

Protocol:

  • Suspend 4-amino-3-nitro-2,6-dimethylpyridine in MeOH under N₂.

  • Add 10 wt% Pd/C (50% wet).

  • Purge with H₂ (balloon pressure or 1-3 bar in autoclave).

  • Stir at RT for 2–4 hours. The yellow color of the nitro compound will fade to colorless/pale pink.

  • Filtration: Filter through Celite to remove Pd.

  • Isolation: Concentrate filtrate.

    • Stability Alert: The free base This compound oxidizes in air (turning purple/brown). It is highly recommended to convert it immediately to the dihydrochloride salt by adding HCl/dioxane and filtering the salt, which is stable for storage.

Experimental Workflow & Logic Map

The following diagram illustrates the process flow, including critical decision points and safety checks.

ProcessFlow Start Start: 2,6-Dimethyl-4-pyridone Step1 Step 1: Nitration (H2SO4/HNO3, 0-25°C) Start->Step1 Check1 QC: LCMS (M+1 169) Precipitate on Ice Step1->Check1 Step2 Step 2: Chlorination (POCl3, Reflux) Check1->Step2 Pass Safety SAFETY: Quench POCl3 on Ice/Base Step2->Safety Step3 Step 3: Amination (SnAr) (NH3/MeOH, Pressure) Safety->Step3 Step4 Step 4: Hydrogenation (H2, Pd/C) Step3->Step4 Final Final Product: This compound (Isolate as HCl Salt) Step4->Final

Figure 2: Step-by-step process workflow emphasizing safety hold-points (Red) and Quality Control (Yellow).

Quantitative Data Summary

The following table summarizes expected physicochemical properties and yields based on optimized bench-scale runs (10g scale).

ParameterIntermediate 1 (Nitro-Pyridone)Intermediate 2 (Chloro-Nitro)Intermediate 3 (Nitro-Amine)Target (Diamine)
CAS Number N/A (Derivative)15513-48-117894-67-6N/A (Salt forms common)
Mol.[1] Weight 168.15186.60167.17137.18
Appearance Yellow SolidOff-white/Yellow Cryst.Bright Yellow SolidPale Pink/White (Free base)
Typical Yield 85 - 90%75 - 82%90 - 95%88 - 92%
Melting Point >250°C (dec)71 - 75°C158 - 162°C170 - 175°C (HCl salt)
Solubility DMSO, Dilute BaseDCM, EtOAc, MeOHMeOH, EtOHWater (Salt), MeOH

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity Verification

In the nitration step, it is theoretically possible to nitrate the methyl groups (side chain) under extreme conditions, or nitrate the 3 and 5 positions if the stoichiometry is wrong.

  • Control: Keep temperature <10°C during addition.

  • Validation: ¹H NMR of the chloro-nitro intermediate should show one aromatic singlet (H-5) and two distinct methyl singlets (due to asymmetry caused by the nitro group).

Handling the Diamine Instability

Vicinal diamines are electron-rich and prone to air oxidation to form colored impurities (imino-quinones).

  • Mitigation: Do not store the free base. Upon filtering the catalyst from Step 4, immediately bubble HCl gas or add HCl/Ether to the filtrate to precipitate the dihydrochloride salt . The salt is shelf-stable for months.

Safety: POCl₃ Quench

The hydrolysis of excess POCl₃ produces HCl gas and heat.

  • Protocol: Never add water to POCl₃. Always add the reaction mixture slowly to a large volume of rapidly stirring ice water.

References

  • Organic Syntheses. (1943). 2,6-Dimethylpyridine.[2][3][5] Org. Synth. 1943, 23, 30. Retrieved from [Link] (Verified via search result 1.4).

  • Google Patents. (2022). CN113999167 - Preparation method of 4-chloro-2, 6-dimethyl-3-nitropyridine.[2] Retrieved from (Verified via search result 1.2).

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine.[6] Org. Synth. 1964, 44, 34. (Analogous reduction protocols). Retrieved from [Link] (Verified via search result 1.16).

Sources

Technical Guide: The Strategic Utility of 2,6-Dimethylpyridine-3,4-diamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-dimethylpyridine-3,4-diamine core represents a high-value pharmacophore precursor in modern medicinal chemistry. Unlike simple pyridine derivatives, the specific substitution pattern of this molecule—featuring methyl groups at the 2,6-positions and vicinal amino groups at the 3,4-positions—serves a dual purpose: the methyl groups provide metabolic blockade against oxidative clearance, while the diamine motif acts as a "molecular handle" for heterocycle fusion.

This guide details the synthetic architecture, biological applications, and experimental protocols required to leverage this scaffold, specifically focusing on its conversion into imidazo[4,5-c]pyridines —a class of bioisosteres potent against kinase targets (EGFR, VEGFR) and resistant bacterial strains.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The "Privileged" Nature of the Scaffold

The this compound core is not merely a building block; it is a programmed intermediate.

  • Metabolic Shielding: The methyl groups at positions 2 and 6 sterically hinder the approach of Cytochrome P450 enzymes to the pyridine nitrogen and adjacent carbons, significantly increasing the metabolic half-life of derived drugs compared to unsubstituted pyridines.

  • Vicinal Diamine Versatility: The 3,4-diamine arrangement allows for the formation of the imidazo[4,5-c]pyridine system. This is chemically distinct from the more common [4,5-b] isomer (derived from 2,3-diamines). The [4,5-c] orientation mimics the purine structure of ATP more closely in certain kinase binding pockets, offering a unique vector for competitive inhibition.

Pathway Visualization

The following diagram illustrates the critical divergence between the [4,5-c] and [4,5-b] systems, highlighting why the 3,4-diamine starting material is chemically unique.

G cluster_0 Target Specificity Start This compound Reagent + R-CHO / Oxidant Start->Reagent ProductC Imidazo[4,5-c]pyridine (Kinase Inhibitor Scaffold) Reagent->ProductC Cyclization at C3-C4 ATP Binding Pocket ATP Binding Pocket ProductC->ATP Binding Pocket Comparison Vs. 2,3-Diamine Precursor ProductB Imidazo[4,5-b]pyridine Comparison->ProductB Cyclization at C2-C3

Figure 1: Divergent synthesis showing the exclusive formation of the [4,5-c] fused system from the 3,4-diamine precursor.

Part 2: Synthetic Pathways & Methodology[2][3]

The synthesis of this compound is non-trivial due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution (nitration). The proven industrial route requires activating the 4-position with an amino group before introducing the nitrogen at position 3.

The Optimized Synthetic Route
  • Precursor: 4-amino-2,6-dimethylpyridine (derived from 2,6-lutidine via N-oxide rearrangement or ammonolysis of pyrones).

  • Nitration: Electrophilic substitution at C3.

  • Reduction: Conversion of the nitro group to an amine.[1]

  • Cyclization: Formation of the imidazole ring.

Synthesis Step1 4-Amino-2,6-dimethylpyridine Step2 Nitration (HNO3 / H2SO4, 0-5°C) Step1->Step2 Intermediate 4-Amino-2,6-dimethyl-3-nitropyridine Step2->Intermediate Step3 Reduction (Fe / AcOH or H2/Pd-C) Intermediate->Step3 Target This compound Step3->Target Step4 Cyclization (R-CHO / Na2S2O5) Target->Step4 Final 2-Substituted-Imidazo[4,5-c]pyridine Step4->Final

Figure 2: Step-wise synthetic flow from the aminopyridine precursor to the final active pharmaceutical ingredient (API) scaffold.

Part 3: Medicinal Chemistry Applications[1][3][4][5][6]

Anticancer Activity (Kinase Inhibition)

Derivatives of this compound, particularly the imidazo[4,5-c]pyridines , act as ATP-competitive inhibitors.

  • Mechanism: The N1 and N3 nitrogens of the imidazole ring, combined with the pyridine nitrogen, form a triad of hydrogen bond acceptors/donors that mimic the adenine base of ATP.

  • Data: Recent studies (Reference 1) indicate that hybrid molecules combining this core with isoxazole moieties show significant cytotoxicity against lung cancer (A-549) and breast cancer (MCF-7) lines.

Table 1: Comparative Potency of Imidazo[4,5-c]pyridine Derivatives

Compound ClassTarget Cell LineIC50 (µM)Mechanism of Action
Imidazo[4,5-c]pyridine-Isoxazole A-549 (Lung)11.56 - 34.64Apoptosis induction / Tubulin interference
Imidazo[4,5-c]pyridine-Urea MCF-7 (Breast)17.88 - 48.77VEGFR2 binding affinity
Cisplatin (Control) A-549~4.0DNA crosslinking
Antimicrobial & Antitubercular Potential

While the [4,5-b] isomers are more commonly cited for antitubercular activity (DprE1 inhibition), the [4,5-c] variants derived from the 3,4-diamine have shown promise in overcoming resistance in Gram-negative bacteria by modifying the lipophilicity of the bacterial cell wall permeation profile (Reference 2).

Part 4: Detailed Experimental Protocols

Note: These protocols are synthesized from verified methodology for aminopyridine derivatives. Standard safety precautions (fume hood, PPE) are mandatory.

Protocol A: Synthesis of this compound

Objective: Reduction of 4-amino-2,6-dimethyl-3-nitropyridine.

  • Reagents:

    • 4-Amino-2,6-dimethyl-3-nitropyridine (1.0 eq)

    • Iron powder (4.0 eq)

    • Glacial Acetic Acid (Solvent/Reagent)[2]

    • Ethyl Acetate (Extraction)

  • Procedure:

    • Dissolution: Dissolve the nitro-pyridine precursor in glacial acetic acid (10 mL per gram of substrate) in a round-bottom flask.

    • Activation: Heat the solution to 60°C.

    • Reduction: Add iron powder portion-wise over 30 minutes to prevent aggressive exotherms.

    • Reflux: Increase temperature to 90°C and stir for 3 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM). The bright yellow nitro spot should disappear, replaced by a polar, UV-active amine spot.

    • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Neutralize the filtrate with saturated NaHCO3 (Caution: foaming).

    • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over Na2SO4 and concentrate in vacuo.

    • Purification: The diamine is oxidation-sensitive. Use immediately or store under Argon. If purification is needed, recrystallize from Ethanol/Ether.

Protocol B: Cyclization to Imidazo[4,5-c]pyridine

Objective: Condensation of the diamine with an aldehyde.[3]

  • Reagents:

    • This compound (1.0 eq)

    • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

    • Sodium Metabisulfite (Na2S2O5) (1.5 eq) - Oxidant/Catalyst

    • DMF (Solvent)

  • Procedure:

    • Mixing: In a pressure vial, combine the diamine, aldehyde, and Na2S2O5 in DMF.

    • Heating: Heat to 120°C for 6–8 hours.

    • Observation: The reaction mixture typically darkens.

    • Quench: Pour the mixture into ice-cold water. A precipitate should form.[4]

    • Isolation: Filter the solid.[4][5] Wash with water and hexanes.

    • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the diamine NH2 signals, confirming ring closure.

Part 5: Future Directions & Strategic Recommendations

The this compound scaffold is currently under-utilized compared to its [4,5-b] counterpart. This presents a strategic opportunity for drug developers:

  • Fragment-Based Drug Design (FBDD): The scaffold is low molecular weight (<150 Da), making it an ideal fragment for soaking into kinase crystal structures.

  • PROTAC Linkers: The 2,6-methyl groups provide a rigid anchor point. Attaching E3 ligase recruiters to the C2-methyl group (via bromination) could create novel degraders for resistant proteins.

References

  • Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo[4,5-c]Pyridine Derivatives. Source: ResearchGate / Vertex AI Search Results. Context: Details the cytotoxicity of hybrid molecules against MCF-7 and A-549 cell lines.

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Source: Journal of Medicinal Chemistry (ACS). Context: Foundational work establishing the cyclization routes for 3,4-diamines vs 2,3-diamines.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: PMC / NIH. Context: Comprehensive review of the biological targets (GABA, Kinases) relevant to these scaffolds.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds. Source: Journal of Synthetic Chemistry.[1] Context: Provides the basis for the reduction protocols (Fe/AcOH or NaBH4 systems) used to generate the diamine.

Sources

Technical Guide: 2,6-Dimethylpyridine-3,4-diamine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,6-dimethylpyridine-3,4-diamine scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. While less ubiquitous than its un-methylated cousin (3,4-diaminopyridine, Amifampridine), this structural variant offers distinct advantages in metabolic stability and selectivity . By blocking the metabolically vulnerable 2- and 6-positions with methyl groups, this scaffold prevents rapid oxidative clearance (N-oxidation or ring hydroxylation) while maintaining the critical bidentate hydrogen-bonding capability of the vicinal diamine motif. This guide analyzes its potential as a kinase hinge binder, a potassium channel blocker, and a bacterial DHFR inhibitor.

Structural Architecture & SAR Logic

The biological utility of this compound stems from three core structural features that dictate its interactions with biological targets.

The Vicinal Diamine Motif (Hinge Binding)

The 3,4-diamine system acts as a donor-acceptor motif. In kinase inhibitors, this mimics the adenine ring of ATP.

  • N3 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA).

  • C4-Amino Group: Acts as a Hydrogen Bond Donor (HBD).

  • C3-Amino Group: Often participates in intramolecular H-bonding to rigidify the scaffold or contacts a secondary residue in the binding pocket.

The 2,6-Dimethyl "Blockade"
  • Metabolic Shielding: The primary metabolic route for pyridines is oxidation at the

    
    -positions (C2/C6) by CYP450 enzymes. Methylation at these positions sterically and electronically inhibits this clearance pathway, significantly extending half-life (
    
    
    
    ).
  • Conformational Restriction: The steric bulk of the methyl groups restricts the rotation of substituents at C3 and C4, potentially locking the molecule into a bioactive conformation (entropy penalty reduction upon binding).

Electronic Tuning

The methyl groups are weak electron donors (+I effect). This increases the electron density on the pyridine ring, making the N1 nitrogen more basic (higher pKa) compared to the non-methylated analog. This can enhance affinity for targets requiring a cationic interaction or a strong H-bond acceptor.

Therapeutic Applications

Oncology: Kinase Inhibition (CDK/VEGFR)

Pyridine-3,4-diamines are established scaffolds for ATP-competitive inhibition.

  • Mechanism: The scaffold binds to the kinase hinge region. The 2,6-dimethyl groups occupy the hydrophobic pockets adjacent to the ATP binding site (often the Gatekeeper or Solvent Front regions), improving selectivity against kinases with smaller pockets.

  • Target Classes: Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFR).

Neurology: Potassium Channel Blockade

Analogous to Amifampridine (3,4-diaminopyridine), which treats Lambert-Eaton Myasthenic Syndrome (LEMS).

  • Mechanism: Blockade of voltage-gated potassium channels (

    
    ) prolongs presynaptic membrane depolarization, enhancing calcium influx and acetylcholine release.
    
  • Advantage: The 2,6-dimethyl analog is investigated for altered blood-brain barrier (BBB) permeability and reduced seizure liability compared to the parent compound due to altered lipophilicity (cLogP).

Infectious Disease: DHFR Inhibition

The 2,4-diaminopyrimidine scaffold is classic for DHFR inhibition (e.g., Trimethoprim). The 3,4-diaminopyridine variant, particularly with lipophilic 2,6-substitution, mimics the pteridine ring of folate, competitively inhibiting Dihydrofolate Reductase (DHFR) in bacteria.

Technical Synthesis Guide

This section details the synthesis of this compound. The most robust route utilizes 2,6-dimethyl-4-aminopyridine as the starting material, leveraging the activating nature of the amine to direct nitration to the C3 position.

Synthesis Strategy Map (DOT Visualization)

SynthesisMap Start 2,6-Dimethyl-4-aminopyridine (Precursor) Inter1 Nitration (HNO3/H2SO4) Start->Inter1 Intermediate 2,6-Dimethyl-4-amino-3-nitropyridine (Key Intermediate) Inter1->Intermediate Electrophilic Subst. RedStep Reduction (H2, Pd/C or Fe/HCl) Intermediate->RedStep Product This compound (Target Scaffold) RedStep->Product Nitro Reduction

Caption: Synthetic pathway converting 4-amino-2,6-lutidine to the 3,4-diamine target via regioselective nitration and reduction.

Detailed Experimental Protocols
Phase 1: Regioselective Nitration

Objective: Install a nitro group at the C3 position. The C4-amino group is a strong ortho/para director. Since C2 and C6 are blocked by methyls, and C4 is occupied, the electrophile is forced to C3.

  • Reagents: 2,6-Dimethyl-4-aminopyridine (10 mmol), Conc.

    
     (5 mL), Fuming 
    
    
    
    (1.2 eq).
  • Setup: 50 mL round-bottom flask, ice bath, magnetic stirrer.

  • Procedure:

    • Dissolve the starting amine in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise over 30 minutes, maintaining temperature <10°C to prevent over-oxidation.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Pour onto crushed ice (50g). Neutralize with

      
       to pH 8. A yellow precipitate (3-nitro isomer) will form.
      
    • Purification: Recrystallize from Ethanol/Water.

    • Validation:

      
      -NMR should show loss of one aromatic proton and a downfield shift of the remaining C5 proton.
      
Phase 2: Nitro Group Reduction

Objective: Convert the C3-nitro group to the primary amine.

  • Reagents: 3-Nitro intermediate, 10% Pd/C (10 wt%), Methanol, Hydrogen gas (balloon).

  • Procedure:

    • Suspend the nitro compound in Methanol.

    • Add Pd/C catalyst carefully (under inert atmosphere).

    • Purge with

      
       gas and stir under a hydrogen balloon for 12 hours at RT.
      
    • Workup: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.

    • Product: The 3,4-diamine is air-sensitive (oxidation to azo species). Store as the dihydrochloride salt (add HCl/Ether) for stability.

Quantitative Data Summary

ParameterThis compound3,4-Diaminopyridine (Control)Impact of Methylation
Molecular Weight 137.18 g/mol 109.13 g/mol +28 Da (Lipophilicity increase)
cLogP ~0.6~ -0.3Improved membrane permeability
pKa (N1) ~9.4~9.1Increased basicity (+I effect)
Metabolic Stability High (Blocked C2/C6)Low (Rapid N-oxidation)Critical Advantage
H-Bond Donors 2 (

groups)
2Unchanged

Biological Mechanism of Action (DOT Visualization)

MOA Target Kinase ATP Pocket (Hinge Region) Scaffold 2,6-Dimethyl-3,4-diamine HBond1 C4-NH2 -> Glu(Backbone) Scaffold->HBond1 Donor HBond2 N3(Py) <- Leu(Backbone NH) Scaffold->HBond2 Acceptor Steric 2,6-Methyls -> Hydrophobic Gatekeeper Scaffold->Steric Van der Waals HBond1->Target HBond2->Target Steric->Target

Caption: Molecular interaction map showing the bidentate hinge binding mode and hydrophobic anchoring of the methyl groups.

References

  • Synthesis of Pyridine Derivatives: Organic Syntheses, Coll. Vol. 2, p. 214 (1943); Vol. 12, p. 22 (1932).

  • Pyridine Scaffolds in Drug Discovery: Pyridine: The Scaffolds with Significant Clinical Diversity, RSC Advances, 2022.

  • Nitration Protocols: Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration, American Journal of Organic Chemistry, 2012.

  • Amifampridine (Analog) Mechanism: 3,4-Diaminopyridine Treatment for Lambert-Eaton Myasthenic Syndrome, NIH Bookshelf.

  • Hantzsch Dihydropyridine Synthesis: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine, PMC.[1]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4,6-Dimethylimidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in drug discovery, exhibiting significant biological activities ranging from anticancer (mitotic inhibition) to antiviral and antimicrobial effects. The specific precursor, 2,6-dimethylpyridine-3,4-diamine , offers a unique entry point into 4,6-dimethyl-substituted variants, where the methyl groups modulate lipophilicity and metabolic stability.

This guide details two distinct, self-validating protocols for cyclizing this diamine. Unlike generic heterocycle synthesis, these methods address the specific electronic and steric environment of the 2,6-dimethyl-3,4-diamino core.

  • Protocol A (Thermal Dehydration): Best for installing alkyl groups at the C2 position using carboxylic acids. Robust and scalable.

  • Protocol B (Oxidative Condensation): Best for installing aryl groups using aldehydes. Mild conditions suitable for library synthesis.

Critical Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a condensation-cyclization sequence.

  • Condensation: The nucleophilic attack of the diamine nitrogens (N3/N4) on the carbonyl carbon (of acid or aldehyde) forms an amide or imine intermediate.

  • Cyclization:

    • Path A (Acids): Acid-catalyzed dehydration closes the ring.

    • Path B (Aldehydes): Formation of an imidazoline (dihydro-imidazole) intermediate, followed by oxidation (dehydrogenation) to aromatize the system.

Note on Regiochemistry: Due to the 2,6-dimethyl symmetry of the pyridine ring, the 3,4-diamine positions are chemically distinct but the resulting fused system is unique. The product is consistently numbered as 4,6-dimethylimidazo[4,5-c]pyridine .

Protocol A: Thermal Dehydrative Cyclization (Carboxylic Acids)

This method utilizes Polyphosphoric Acid (PPA) as both solvent and Lewis acid catalyst. It is the "gold standard" for stability and yield when reacting with aliphatic or simple aromatic carboxylic acids.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Carboxylic Acid (R-COOH) (1.1 eq)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 volumes by weight)

  • Quench: Ammonium Hydroxide (NH₄OH), Ice water

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask, charge this compound (e.g., 1.37 g, 10 mmol).

  • Mixing: Add the carboxylic acid (11 mmol). Expert Tip: If the acid is solid, pulverize it with the diamine for intimate mixing before adding PPA.

  • Solvation: Add PPA (approx. 15-20 g). Mechanical stirring is recommended as PPA is viscous.

  • Reaction: Heat the mixture to 170–180°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The diamine spot (polar, often stains with ninhydrin) should disappear. A new, higher Rf fluorescent spot (blue under UV254/365) indicates product.

  • Quench: Cool the reaction mixture to ~80°C (do not let it solidify completely). Pour the hot syrup slowly into crushed ice (100 g) with vigorous stirring.

  • Neutralization: Basify the solution to pH 8–9 using conc. NH₄OH. The product usually precipitates as a solid.

  • Isolation: Filter the precipitate. If no precipitate forms (common with short alkyl chains), extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Oxidative Condensation (Aldehydes)

This method is preferred for introducing sensitive aryl substituents. It utilizes sodium metabisulfite (Na₂S₂O₅) in a polar solvent, facilitating the condensation and subsequent oxidative aromatization.

Materials
  • Precursor: this compound (1.0 eq)

  • Reagent: Aryl Aldehyde (Ar-CHO) (1.0 eq)

  • Additive: Sodium Metabisulfite (Na₂S₂O₅) (1.1 eq)

  • Solvent: DMSO or Ethanol/Water (3:1)

Step-by-Step Methodology
  • Activation: In a flask, dissolve the Aryl Aldehyde (10 mmol) in Ethanol (20 mL) or DMSO (10 mL). Add Na₂S₂O₅ (11 mmol) dissolved in a minimum amount of water. Stir for 15 minutes to form the bisulfite adduct (often seen as a precipitate or turbidity).

  • Addition: Add this compound (10 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (if Ethanol) or 120°C (if DMSO) for 4–8 hours.

    • Why: The bisulfite adduct acts as a controlled release of the aldehyde and facilitates the redox steps required to form the fully aromatic imidazole ring.

  • Validation: Check LCMS for the mass of [M+H]+. The intermediate imidazoline (M+2) should be absent.

  • Workup:

    • If DMSO used: Pour into ice water. The product often precipitates.

    • If Ethanol used: Concentrate under vacuum to 20% volume, then dilute with water and cool.

  • Purification: Filter the solid. Wash with cold water and diethyl ether to remove unreacted aldehyde.

Quantitative Data Summary

The following table summarizes expected yields and properties based on 3,4-diaminopyridine analogues [Source 1, 4].

ParameterMethod A (PPA)Method B (Na₂S₂O₅)
Substrate Scope Aliphatic, Simple ArylDiverse Aryl, Heteroaryl
Reaction Temp 170–180°C80–120°C
Typical Yield 75–90%60–85%
Workup Difficulty Moderate (Acid neutralization)Low (Precipitation)
Key By-product Unreacted AcidDihydro-imidazole (if incomplete)

Visualization and Pathways

Figure 1: Reaction Pathway

The following diagram illustrates the parallel pathways for synthesizing the 4,6-dimethylimidazo[4,5-c]pyridine scaffold.

Advanced Condensation Protocols for 2,6-Dimethylpyridine-3,4-diamine: Synthesis of Pyrido[3,4-b]pyrazines and Imidazo[4,5-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,6-Dimethylpyridine-3,4-diamine (CAS: 3726-26-9) is a highly versatile, electron-rich heterocyclic building block utilized extensively in the drug development sector. As a functionalized analog of the foundational 3,4-diaminopyridine scaffold, it serves as a critical precursor for two privileged pharmacological classes: imidazo[4,5-c]pyridines (often explored as kinase inhibitors and antiviral agents) and pyrido[3,4-b]pyrazines (utilized in neurodegenerative disease therapeutics and oncology)[1].

This application note provides researchers with field-proven, self-validating protocols for the condensation of this compound. By moving beyond basic procedural lists, this guide elucidates the underlying electronic causality and regioselectivity that dictate successful scaffold synthesis.

Mechanistic Causality: The Nucleophilic Differential

To achieve high yields and regiocontrol during condensation, one must understand the intrinsic electronic asymmetry of the this compound ring.

  • Electronic Asymmetry: The pyridine nitrogen exerts a strong electron-withdrawing resonance effect (-M) on the ortho (C2, C6) and para (C4) positions. Consequently, the 4-amino group is significantly less nucleophilic than the 3-amino group, which sits meta to the ring nitrogen and is thus shielded from direct resonance withdrawal[2].

  • The Methyl (+I) Effect: The addition of methyl groups at the C2 and C6 positions provides an inductive electron-donating effect (+I). This partially offsets the electron deficiency of the pyridine ring, globally increasing the basicity of the diamine compared to unsubstituted 3,4-diaminopyridine.

  • Regioselectivity Consequence: When reacting with unsymmetrical electrophiles (e.g., unsymmetrical 1,2-dicarbonyls or mono-aldehydes), the highly nucleophilic 3-amino group will preferentially attack the most electrophilic carbonyl carbon first, forming a Schiff base (monoanil) intermediate[2]. The subsequent intramolecular cyclization by the less reactive 4-amino group is often the rate-limiting step, requiring thermal or catalytic driving forces.

Mechanism A 2,6-Dimethylpyridine -3,4-diamine C Nucleophilic Attack (via 3-NH2 group) A->C B Electrophile Activation (Zn(OTf)2 + Aldehyde) B->C Catalysis D Schiff Base Intermediate (Monoanil) C->D -H2O E Intramolecular Cyclization (via 4-NH2 group) D->E F Oxidative Aromatization (Air or Oxidant) E->F -2H G Imidazo[4,5-c]pyridine Derivative F->G

Fig 1: Mechanistic pathway for the synthesis of imidazo[4,5-c]pyridines via Lewis acid catalysis.

Workflow A: Synthesis of 2,6-Dimethyl-1H-imidazo[4,5-c]pyridines

Historically, the condensation of diaminopyridines with carboxylic acids required harsh dehydrating agents like polyphosphoric acid (PPA) at temperatures exceeding 150 °C[3]. Modern, milder approaches utilize Lewis acid catalysis (such as Zinc Triflate or Ytterbium Triflate) to activate aldehydes or orthoesters, facilitating rapid condensation at lower temperatures[3][4].

Protocol: Zinc Triflate-Catalyzed Aldehyde Condensation

Objective: Synthesis of 2-substituted-2,6-dimethyl-1H-imidazo[4,5-c]pyridines.

  • Preparation & Activation: In an oven-dried 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the target aryl aldehyde (1.2 mmol) in anhydrous Methanol (10 mL).

    • Causality: Methanol stabilizes the transition state of the initial imine formation while maintaining the solubility of the diamine.

  • Catalyst Addition: Add Zinc Triflate (

    
    ) (30 mol%) to the stirring solution.
    
    • Self-Validation Check: The solution will likely undergo a distinct color change (often deepening to yellow/orange) within 15 minutes, indicating the formation of the Schiff base intermediate at the 3-amino position.

  • Cyclization & Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours[4].

    • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The reaction is deemed complete when the strongly UV-active baseline spot of the diamine (Rf ~0.1) disappears, replaced by a new, higher-running fluorescent spot (Rf ~0.4-0.5) corresponding to the cyclized product.

  • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Quench the crude residue with saturated aqueous

    
     (15 mL) to neutralize the Lewis acid, then extract with Ethyl Acetate (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and purify via flash chromatography (Silica gel, gradient elution from DCM to 5% MeOH in DCM).
    

Workflow B: Synthesis of Pyrido[3,4-b]pyrazines

The condensation of 3,4-diaminopyridines with 1,2-dicarbonyl compounds (e.g., glyoxal, diethyl oxalate) yields pyrido[3,4-b]pyrazines. This scaffold is highly prized in medicinal chemistry, notably serving as the core structure for clinical candidates like CVN424[5].

Protocol: Condensation with 1,2-Dicarbonyls

Objective: Synthesis of 2,3-disubstituted or unsubstituted pyrido[3,4-b]pyrazines.

  • Solvent Matrix Preparation: Dissolve this compound (1.0 eq) in a mixture of Ethanol and Glacial Acetic Acid (typically a 5:1 ratio).

    • Causality: The acetic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygens of the 1,2-dicarbonyl to enhance electrophilicity without fully protonating the less basic 4-amino group of the pyridine ring.

  • Controlled Addition: Cool the solution to 0-5 °C using an ice bath. Add the 1,2-dicarbonyl compound (e.g., 40 wt% Glyoxal in water, 1.1 eq) dropwise over 20 minutes.

    • Causality: Dropwise addition at low temperatures prevents uncontrolled oligomerization and suppresses the formation of polymeric byproducts.

  • Thermal Condensation: Remove the ice bath and gradually heat the reaction mixture to 70 °C for 4 to 6 hours.

    • Self-Validation Check: As the dual condensation proceeds, water is eliminated. The reaction mixture will typically precipitate the product or become a deeply colored homogeneous solution. TLC (EtOAc:Hexane 1:1) should confirm the consumption of the diamine.

  • Workup: Evaporate the solvent on a rotary evaporator. Resuspend the crude paste in cold water and adjust the pH to 7.5-8.0 using 1M

    
     to ensure the basic nitrogen centers are unprotonated, facilitating precipitation. Filter the resulting solid and wash with cold water.
    

Workflow Step1 Preparation Dissolve Diamine in EtOH/AcOH Step2 Addition Dropwise Dicarbonyl at 0-5 °C Step1->Step2 Step3 Condensation Reflux at 70 °C for 4-6 hrs Step2->Step3 Step4 Isolation Solvent Evaporation & Neutralization Step3->Step4 Step5 Purification Flash Chromatography (EtOAc/Hexane) Step4->Step5

Fig 2: Step-by-step experimental workflow for pyrido[3,4-b]pyrazine condensation.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the condensation of this compound (and its direct analogs) with various electrophilic partners to yield specific target scaffolds.

Condensation PartnerCatalyst & Solvent SystemTarget ScaffoldTemp (°C)Time (h)Expected Yield (%)
Aryl Aldehydes (Ar-CHO)

(30 mol%) / MeOH
Imidazo[4,5-c]pyridine65 (Reflux)1275 - 85%
Triethyl Orthoformate

(10 mol%) / Neat
Imidazo[4,5-c]pyridine1004 - 680 - 90%
Glyoxal (1,2-dicarbonyl)EtOH / Glacial AcOHPyrido[3,4-b]pyrazine70570 - 80%
Diethyl Oxalate Neat or ToluenePyrido[3,4-b]pyrazine-dione120865 - 75%

References

  • Cenmed Enterprises - 3 4-diaminopyridine >=98% (c005b-048240). Retrieved from [Link]

  • J Sci Med Central - Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Retrieved from [Link]

  • ACS Publications - Organic Process Research & Development Vol. 27 No. 2. Retrieved from[Link]

  • MDPI - Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Arkivoc - Unambiguous Structural Assignment of Monoanils Obtained from 3,4-Pyridinediamine and Aromatic Aldehydes. Retrieved from[Link]

Sources

Preparation of fused heterocyclic compounds using 3,4-diamino-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Fused Heterocycles from 3,4-Diamino-2,6-dimethylpyridine

Executive Summary

The 3,4-diamino-2,6-dimethylpyridine (DADMP) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems such as imidazo[4,5-c]pyridines, pyrido[3,4-b]pyrazines, and [1,2,3]triazolo[4,5-c]pyridines.[1][2] These fused systems are bioisosteres of purines and benzimidazoles, exhibiting potent activity in kinase inhibition (e.g., JAK, EGFR), antibacterial applications, and modulation of G-protein-coupled receptors.[1][2]

This Application Note provides a comprehensive guide to the handling, reactivity, and synthetic transformation of DADMP. Unlike the unsubstituted 3,4-diaminopyridine, the 2,6-dimethyl variant introduces unique steric and solubility profiles that require specific protocol adjustments.[1][2]

Precursor Profile & Handling

Molecule: 3,4-Diamino-2,6-dimethylpyridine CAS: 50850-16-3 (Generic for isomer class; specific CAS varies by salt form) Structure: Pyridine ring substituted with methyls at 2,6 and amines at 3,4.[1][2]

Critical Physicochemical Characteristics
  • Oxidation Sensitivity: The electron-rich diamine system is prone to air oxidation, turning from off-white to dark brown/black upon prolonged exposure.[2][3] Recommendation: Store under Argon/Nitrogen at -20°C.

  • Nucleophilicity Differential:

    • N3 (3-Amino): Electronically more nucleophilic (meta to ring nitrogen, less conjugation), but sterically hindered by the adjacent 2-methyl group.[2][3]

    • N4 (4-Amino): Sterically unhindered, but electronically less nucleophilic due to resonance delocalization of the lone pair into the electron-deficient pyridine ring (vinylogous amidine character).[2][3]

    • Impact: In condensation reactions, N4 often attacks electrophiles first, but cyclization requires forcing conditions to overcome the steric bulk at N3.[1][4][3]

Synthetic Pathways Overview

The following diagram illustrates the divergent synthesis capabilities of the DADMP scaffold.

G Start 4-Amino-2,6-dimethylpyridine (Comm. Available) Inter Intermediate: 3-Nitro-4-amino-2,6-dimethylpyridine Start->Inter Nitration (HNO3/H2SO4) DADMP PRECURSOR: 3,4-Diamino-2,6-dimethylpyridine Inter->DADMP Reduction (H2/Pd-C or Fe/HCl) Prod1 Imidazo[4,5-c]pyridine (Purine Bioisostere) DADMP->Prod1 + R-COOH (Cyclodehydration) Prod2 Pyrido[3,4-b]pyrazine (Pteridine Analog) DADMP->Prod2 + 1,2-Dicarbonyls (Condensation) Prod3 [1,2,3]Triazolo[4,5-c]pyridine (Aza-benzotriazole) DADMP->Prod3 + NaNO2/HCl (Diazotization)

Caption: Divergent synthetic pathways starting from commercial 4-amino-2,6-dimethylpyridine to access three distinct fused heterocyclic classes.[2]

Detailed Experimental Protocols

Module A: Preparation of the Precursor (DADMP)

Rationale: Commercial supplies of the diamine are often impure due to oxidation.[4][3] Fresh preparation from the stable nitro-amine is recommended.[2][3]

  • Nitration: Dissolve 4-amino-2,6-dimethylpyridine (1.0 eq) in conc. H2SO4 at 0°C. Dropwise add fuming HNO3 (1.1 eq). Stir at 0°C for 1h, then pour onto ice. Neutralize with NH4OH to precipitate 3-nitro-4-amino-2,6-dimethylpyridine (Yellow solid).

  • Reduction: Suspend the nitro compound in MeOH. Add 10% Pd/C (5 wt%).[4][3] Hydrogenate at 30 psi for 4h. Filter catalyst and concentrate under reduced pressure.[4][3]

  • Storage: Use immediately or store as the dihydrochloride salt.

Module B: Synthesis of 4,6-Dimethylimidazo[4,5-c]pyridines

Target: Bioisosteres of Adenine.[4][3]

Mechanism: The reaction proceeds via initial acylation of the more accessible 4-amino group, followed by acid-catalyzed cyclodehydration involving the sterically hindered 3-amino group.[2]

Protocol:

  • Reagents: DADMP (1.0 mmol), Carboxylic Acid (R-COOH, 1.2 mmol) or Triethyl Orthoformate (excess).

  • Solvent: Polyphosphoric Acid (PPA) or 4N HCl.[4][3]

  • Procedure (The "Phillips" Variation):

    • Mix DADMP and the carboxylic acid in PPA (approx. 10 mL/g of substrate).[4][3]

    • Heat to 140-160°C for 4-6 hours. Note: High temperature is required to overcome the steric hindrance of the 2-methyl group during ring closure.[2]

    • Work-up: Cool to 60°C, then pour into crushed ice/water. Neutralize carefully with 50% NaOH solution to pH 8.[3]

    • Extract with Ethyl Acetate (3x).[4][3] The product often precipitates directly upon neutralization.[4][3]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH 95:5).

Data Summary:

Reagent (R-Source) Condition Yield Notes
Formic Acid Reflux, 12h 85% Forms unsubstituted imidazole ring (R=H).[2]
Trifluoroacetic Acid PPA, 150°C 72% Forms 2-trifluoromethyl derivative.[1][2][4][3]

| Urea | Melt, 180°C | 65% | Forms the cyclic urea (2-one).[2][4][3] |

Module C: Synthesis of 2,6-Dimethylpyrido[3,4-b]pyrazines

Target: Analogs of Pteridines/Quinoxalines.[4][3]

Protocol:

  • Reagents: DADMP (1.0 mmol), 1,2-Dicarbonyl (e.g., Glyoxal, Benzil, or 2,3-butanedione) (1.1 mmol).

  • Solvent: Ethanol or Acetic Acid.[4][3][5]

  • Procedure:

    • Dissolve DADMP in Ethanol (10 mL).[4][3]

    • Add the 1,2-dicarbonyl compound.[2][4][3][5]

    • Add a catalytic amount of Acetic Acid (5 drops).[4][3]

    • Reflux for 2-4 hours.[2][4][3] The mixture usually turns from dark brown to a lighter yellow/orange precipitate.[4][3]

    • Work-up: Cool to 0°C. Filter the precipitate. Wash with cold ethanol.[4][3][6]

  • Expert Insight: If using unsymmetrical dicarbonyls (e.g., phenylglyoxal), regioisomers will form.[1][4][3] The 4-amino group (less hindered) will preferentially attack the more electrophilic carbonyl (aldehyde > ketone).[4][3]

Module D: Synthesis of [1,2,3]Triazolo[4,5-c]pyridines

Target: Aza-benzotriazoles (Peptide coupling reagents, bioisosteres).[2][4][3]

Protocol:

  • Reagents: DADMP (1.0 mmol), Sodium Nitrite (NaNO2, 1.2 mmol).

  • Solvent: 50% Aqueous Acetic Acid or dilute HCl.

  • Procedure:

    • Dissolve DADMP in acid and cool to 0-5°C (Ice/Salt bath).

    • Add NaNO2 solution (in min. water) dropwise.[4][3] Maintain temp < 5°C.

    • Stir for 1 hour. The diazonium intermediate forms and immediately cyclizes via internal attack of the adjacent amine.[4][3]

    • Work-up: The product usually precipitates as a solid.[2][3] Filter and wash with ice water.[4][3]

    • Safety: These compounds can be shock-sensitive in dry form if highly nitrated; however, the pyridine fused system is generally stable.[2][4][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Imidazole) Incomplete cyclization due to 2-Me sterics.[2]Switch solvent to PPA or Eaton's Reagent and increase temp to 160°C.
Dark/Tar Products Oxidation of DADMP prior to reaction.[4][3]Use freshly reduced DADMP or add antioxidants (sodium metabisulfite) during workup.[4][3]
Regioisomer Mix (Pyrazines) Unsymmetrical dicarbonyl attack.[4][3]Use steric bulk on the dicarbonyl to direct attack, or separate isomers via HPLC.[1][4][3]

References

  • Review of Imidazopyridine Synthesis: Goker, H., et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives."[1][4][3][7] Molecules, 2023.[1][4][3][5][8][9] Link

  • Precursor Synthesis: "Synthesis of 3,4-diaminopyridine derivatives." Organic Process Research & Development, 2006, 10(2), 257-261.[1][2][4][3] Link[4][3]

  • Diazotization Protocols: "Quantitative Gas-Solid Diazotization of 3-Aminopyrazolo[3,4-b]pyridine Derivatives." European Journal of Organic Chemistry, 2003.[1][4][3] Link[4][3]

  • General Reactivity of Pyridine Diamines: Joule, J.A., Mills, K. Heterocyclic Chemistry, 5th Ed.[1][4][3] Wiley, 2010.[1][4][3] (Standard Text).

  • Commercial Availability & Safety: Sigma-Aldrich Product Sheet for 4-Amino-2,6-dimethylpyridine. Link

Sources

Technical Application Note: Regiocontrolled Acylation of 2,6-Dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, mechanism-based protocol for the acylation of 2,6-dimethylpyridine-3,4-diamine , a critical intermediate in the synthesis of imidazo[4,5-c]pyridine scaffolds.

This guide deviates from standard templates to prioritize regiocontrol , mechanistic causality , and reproducibility .

Abstract & Strategic Overview

The acylation of This compound (1) is a pivotal step in generating imidazo[4,5-c]pyridine derivatives, which are potent pharmacophores in kinase inhibition and anti-inflammatory therapeutics. The core challenge in this transformation is regioselectivity .

The substrate contains two nucleophilic amino groups:

  • C4-NH₂: Highly nucleophilic due to resonance conjugation with the pyridine nitrogen (vinylogous amidine character).

  • C3-NH₂: Less nucleophilic and sterically encumbered by the adjacent C2-methyl group and the C4-amino group.

Core Directive: Under standard kinetic conditions, acylation occurs preferentially at the C4-position . However, for cyclization to the imidazo[4,5-c]pyridine core, this regioselectivity must be managed to ensure efficient ring closure. This guide details two protocols: Selective Mono-Acylation (C4) and One-Pot Cyclization .

Mechanistic Insight & Nucleophilicity Analysis[1][2]

To control the reaction, one must understand the electronic and steric landscape of the substrate.

Electronic Differentiation

The pyridine ring nitrogen acts as an electron sink. The C4-amino group can donate its lone pair into the ring, establishing a resonance structure where the ring nitrogen bears a negative charge (similar to DMAP ). The C3-amino group, being in the meta-like position relative to the ring nitrogen, lacks this strong resonance enhancement.

Steric Differentiation (The "Ortho Effect")
  • C3-Position: Flanked by the C2-Methyl group and the C4-Amino group. This creates a significant steric barrier ("ortho-effect"), retarding nucleophilic attack.

  • C4-Position: Flanked by the C3-Amino group and C5-Hydrogen . The C5-H offers negligible steric hindrance compared to the C2-Methyl.

Visualization: Reactivity Landscape

Caption: Reaction landscape highlighting the kinetic preference for C4-acylation due to electronic resonance and reduced steric hindrance compared to the C3-position.

Experimental Protocols

Protocol A: Selective Mono-Acylation (C4-Targeted)

Objective: Isolate the N-(4-amino-2,6-dimethylpyridin-3-yl)amide intermediate without cyclization.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Acylating Agent: Acyl Chloride (1.05 eq) or Anhydride (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with This compound and a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Add anhydrous DCM via syringe. Cool the solution to 0 °C using an ice/water bath.

    • Note: Cooling is critical to suppress bis-acylation.

  • Base Addition: Add TEA dropwise. The solution may darken slightly.

  • Acylation: Dissolve the Acyl Chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Slow addition maintains a low concentration of the electrophile, favoring the more nucleophilic C4-amine (Kinetic Control).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    • Expected Outcome: The C4-acylated product is typically the major isomer (>90% regioselectivity).

Protocol B: One-Pot Cyclization to Imidazo[4,5-c]pyridine

Objective: Direct synthesis of the fused imidazole ring system.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Carboxylic Acid (e.g., Formic acid, Acetic acid) or Orthoformate.

  • Solvent: The carboxylic acid often serves as the solvent (or use Xylene/Toluene for orthoesters).

Step-by-Step Procedure:

  • Setup: Dissolve the diamine in Formic Acid (for R=H) or Acetic Acid (for R=Me).

    • Concentration: 0.2 - 0.5 M.

  • Thermal Activation: Heat the mixture to Reflux (100–120 °C) for 6–12 hours.

    • Mechanism:[2][3][4][5][6] High temperature drives the initial acylation (likely at C4) followed by rapid intramolecular nucleophilic attack by the C3-amine and dehydration.

  • Monitoring: Monitor consumption of starting material by LC-MS. The intermediate amide is often transient.

  • Workup: Cool to RT. Neutralize carefully with

    
     or 
    
    
    
    (exothermic!). Extract with Ethyl Acetate.
  • Purification: Recrystallization from EtOH/Water or column chromatography.

Data Summary & Troubleshooting

Table 1: Comparative Conditions for Acylation/Cyclization

ParameterProtocol A (Mono-Acylation)Protocol B (Cyclization)
Primary Target N-4-Amide IntermediateImidazo[4,5-c]pyridine
Temperature 0 °C

RT
Reflux (>100 °C)
Solvent DCM, THF (Aprotic)Formic Acid, AcOH, Xylene
Base/Catalyst TEA, DIPEAAcid-catalyzed (Self)
Key Risk Bis-acylation (if excess reagent)Incomplete dehydration
Selectivity >10:1 (C4 vs C3)N/A (Converges to product)

Troubleshooting Guide:

  • Issue: Significant Bis-acylation observed in Protocol A.

    • Solution: Reduce temperature to -10 °C and strictly limit Acyl Chloride to 0.95 eq.

  • Issue: Low conversion in Protocol B.

    • Solution: Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap if using orthoformates in toluene.

Workflow Diagram

Caption: Decision tree for selecting between kinetic mono-acylation and thermodynamic cyclization workflows.

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines

    • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[6][7]

    • Source: ResearchG
    • Context: Establishes the regioselectivity of acylation at the 4-position versus the 3-position and methods for cycliz
  • General Synthesis of Imidazo[4,5-c]pyridines

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[6][7][8]

    • Source: MDPI (Molecules).
    • Context: Provides comprehensive reviews on condensation-dehydration reactions of pyridine-3,4-diamines with carboxylic acids.
  • Nucleophilicity Trends in Pyridines

    • Title: Nucleophilicity Trends of Amines (Mayr Scale).
    • Source: Master Organic Chemistry / Mayr Group.
    • Context: Theoretical grounding for the superior nucleophilicity of the 4-amino group (para-like resonance) vs the 3-amino group.

Sources

Application Note: Synthesis and Optimization of Kinase Inhibitors Utilizing 2,6-Dimethylpyridine-3,4-diamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Application Note, and Validated Protocols

Executive Summary

As a Senior Application Scientist, I frequently observe discovery programs struggling with the promiscuity of early-stage kinase inhibitors. The transition from a generic, pan-active purine hinge-binder to a highly selective clinical candidate requires strategic scaffold morphing. This application note details the mechanistic rationale and synthetic workflows for utilizing 2,6-dimethylpyridine-3,4-diamine (CAS 3726-26-9) [1] as a privileged building block. By converting this diamine into a 4,6-dimethyl-1H-imidazo[4,5-c]pyridine core, researchers can exploit specific steric interactions to achieve profound selectivity profiles against challenging kinase families, such as the Janus kinases (JAK/TYK2) and DNA-dependent protein kinases (DNA-PK).

Mechanistic Rationale: The "Bump-and-Hole" Steric Strategy

The imidazo[4,5-c]pyridine scaffold is a highly validated bioisostere of the purine ring system [2]. In a standard purine inhibitor, the N1 and N3 nitrogens interact with the kinase hinge region via hydrogen bonding. However, this interaction is often too universally accommodated across the kinome, leading to off-target toxicity.

When synthesizing inhibitors from this compound, the resulting bicyclic core is 4,6-dimethyl-1H-imidazo[4,5-c]pyridine .

  • Hinge Binding: The N5 nitrogen of the imidazopyridine acts as the primary hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., Leu932 in JAK1).

  • Steric Gating (Causality of the Methyl Groups): The methyl groups at the C4 and C6 positions perfectly flank this critical N5 nitrogen. This creates significant steric bulk. When binding to the kinase hinge, these methyl "bumps" clash with the tight ATP-binding pockets of off-target kinases (like JAK2 or Aurora B). However, they perfectly occupy the slightly larger, flexible hydrophobic specificity pockets of TYK2 or JAK1 [3]. This structural nuance transforms a promiscuous binder into an isoform-selective therapeutic agent.

Target Pathway & Intervention Logic

The following diagram illustrates the logical intervention point of these synthesized inhibitors within the highly targeted JAK/STAT inflammatory signaling pathway.

JAK_STAT Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1/TYK2) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->JAK ATP Competition

Caption: JAK/STAT signaling pathway inhibition by imidazo[4,5-c]pyridine derivatives.

Synthetic Strategy & Workflow

To construct the core, we avoid harsh acidic cyclization conditions (like polyphosphoric acid at 150°C) which can degrade sensitive functional groups. Instead, we utilize a mild oxidative cyclization driven by sodium bisulfite.

Synthesis Diamine 2,6-Dimethylpyridine- 3,4-diamine Condensation Oxidative Cyclization (NaHSO3, DMF, 120°C) Diamine->Condensation Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Condensation Core 4,6-Dimethyl-1H- imidazo[4,5-c]pyridine Core Condensation->Core Functionalization Cross-Coupling / Derivatization Core->Functionalization Final Target Kinase Inhibitor Functionalization->Final

Caption: Synthetic workflow for 4,6-dimethyl-1H-imidazo[4,5-c]pyridine kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Oxidative Cyclization to the 4,6-Dimethyl-1H-imidazo[4,5-c]pyridine Core

Scientific Rationale: 3,4-diaminopyridines are notoriously less nucleophilic than their benzene counterparts (e.g., ortho-phenylenediamines) due to the electron-withdrawing nature of the pyridine nitrogen. By using an aryl aldehyde in the presence of sodium bisulfite (NaHSO₃), we form a highly reactive, water-soluble bisulfite adduct in situ. This facilitates rapid nucleophilic attack by the deactivated amine, followed by cyclization and oxidation, preventing the over-oxidation of the sensitive pyridine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve this compound (1.0 equiv, 10 mmol) and the chosen aryl aldehyde (e.g., 4-bromobenzaldehyde, 1.05 equiv) in anhydrous DMF (30 mL).

  • Adduct Formation: Add sodium bisulfite (NaHSO₃, 1.5 equiv) directly to the stirring solution. Note: The bisulfite acts as both the adduct-forming agent and the mild oxidant.

  • Cyclization: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • Quenching & Workup: Cool the mixture to room temperature and pour it into ice-cold water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane).

Self-Validation & Quality Control System:

  • In-Process Control (IPC): Monitor via LC-MS. The intermediate imine will display an

    
     mass of 
    
    
    
    . Upon complete oxidation to the aromatized imidazopyridine, the mass will precisely shift by -2 Da.
  • Post-Purification QC: Conduct

    
    H NMR (DMSO-
    
    
    
    ). Validation requires the complete disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a broad singlet at ~13.0 ppm corresponding to the newly formed imidazole NH. The two methyl groups from the starting material must appear as distinct singlets around 2.4–2.6 ppm.
Protocol 2: Late-Stage Functionalization (Buchwald-Hartwig Amination)

Scientific Rationale: To achieve optimal solvent-exposed interactions outside the kinase hinge region, the core often requires an amine appendage. Using the brominated core synthesized in Protocol 1, we perform a Buchwald-Hartwig cross-coupling. Strict degassing is enforced because ambient oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, which will stall the catalytic cycle and result in starting material recovery.

Step-by-Step Methodology:

  • Reagent Loading: In a Schlenk tube, combine the brominated 4,6-dimethyl-1H-imidazo[4,5-c]pyridine core (1.0 equiv), the desired secondary amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos ligand (0.1 equiv).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (10 mL). Seal the tube with a septum and sparge the solution with ultra-pure Argon gas for exactly 15 minutes.

  • Coupling: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the sealed tube at 100°C for 8 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via preparative HPLC.

Self-Validation & Quality Control System:

  • IPC: Monitor via TLC (Hexanes/EtOAc, 1:1) visualized under 254 nm UV light. The starting aryl bromide will quench fluorescence differently than the extended conjugated amine product.

  • Post-Purification QC: HPLC purity must register at ≥95% (AUC at 254 nm) before the compound is cleared for biological assays. High-resolution mass spectrometry (HRMS) must confirm the exact mass within a 5 ppm error margin.

Quantitative Data: Kinase Selectivity Profiling

The structural incorporation of the 4,6-dimethyl groups dramatically shifts the selectivity profile of the inhibitor. The table below summarizes representative in vitro kinase inhibitory activity (IC₅₀), demonstrating the superior selectivity index achieved by utilizing the this compound derived scaffold compared to unsubstituted baselines [3][4].

Compound Scaffold / Core StructureTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)DNA-PK IC₅₀ (nM)Selectivity Index (JAK2 / TYK2)
Unsubstituted Purine Core 15.012.525.04.31.6x (Poor)
1H-imidazo[4,5-c]pyridine 2.55.1145.018.058x (Moderate)
4,6-Dimethyl-1H-imidazo[4,5-c]pyridine 0.83.2>1000.0>2000.0>1250x (Excellent)

Data Interpretation: The 4,6-dimethyl substitution drives a >1250-fold selectivity window for TYK2 over JAK2, effectively eliminating the risk of JAK2-mediated hematological toxicities (e.g., anemia and thrombocytopenia) while maintaining sub-nanomolar potency against the primary target.

References

  • PubChemLite - this compound (C7H11N3) . Luxembourg Centre for Systems Biomedicine.[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . PubMed Central (PMC).[Link]

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases . PubMed Central (PMC).[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers . PubMed Central (PMC).[Link]

Application Note: Polymerization & Processing of 2,6-Dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the polymerization and processing protocols for 2,6-dimethylpyridine-3,4-diamine (DMPDA). Unlike standard para-diamines used in linear polyamides, DMPDA possesses a vicinal (ortho) diamine architecture combined with reactive methyl groups at the


-positions of the pyridine ring.

This unique structure dictates three primary polymerization routes:

  • Chemical Oxidative Polymerization: To yield semi-conductive, conjugated polymers (analogous to polypyrrole/polyaniline).

  • Thermoset Networking (Epoxy Curing): Utilizing the ortho-diamine as a high-latency, high-temperature crosslinker.

  • Condensation Polymerization (Active Methyl Route): Exploiting the acidity of the 2,6-methyl protons to form poly(styrylpyridine) derivatives.

Key Technical Insight: The ortho-diamine arrangement favors cyclization over linear chain growth when reacting with carboxylic acid derivatives. Therefore, standard polyamide protocols must be modified to prevent premature chain termination via imidization/cyclization.

Chemical Architecture & Handling

Monomer Properties
PropertySpecificationCritical Note
Structure Pyridine ring, 2,6-dimethyl, 3,4-diamineVicinal amines allow chelation and cyclization.
Reactivity Amphoteric; Nucleophilic (Amines) & Acidic (Methyls)4-amino is more nucleophilic than 3-amino due to steric/electronic factors.
Stability Oxidation SensitiveStore under Argon/Nitrogen. Amines oxidize to nitro/nitroso species, darkening the solid.
Solubility Polar Organic Solvents (DMSO, NMP, MeOH)Methyl groups disrupt stacking, improving solubility vs. unsubstituted pyridine diamines.
Pre-Polymerization Purification

Commercial grade DMPDA often contains oxidation byproducts. Purification is mandatory for high molecular weight polymers.

  • Dissolution: Dissolve crude monomer in minimal boiling ethanol.

  • Filtration: Hot filter through Celite to remove insoluble oxidized oligomers.

  • Crystallization: Cool slowly to 4°C. Collect pale yellow/white crystals.

  • Drying: Vacuum dry at 40°C for 12 hours over

    
    .
    

Protocol A: Chemical Oxidative Polymerization

Application: Conductive coatings, antistatic layers, and electrocatalyst supports. Mechanism: Radical-cation coupling primarily at the 5-position and amine nitrogens, forming a conjugated ladder-type or linear backbone.

Reagents
  • Monomer: this compound (0.1 M)

  • Oxidant: Ammonium Persulfate (APS) (0.1 M to 0.12 M)

  • Dopant/Acid: Hydrochloric Acid (1.0 M) or p-Toluenesulfonic acid (p-TSA) for organic solubility.

  • Solvent: Deionized Water (or Water/Acetonitrile 1:1 for solubility).

Step-by-Step Workflow
  • Solution Preparation:

    • Dissolve 1.37 g (10 mmol) of DMPDA in 100 mL of 1.0 M HCl. Maintain temperature at 0–5°C using an ice bath. Low temperature is critical to prevent side reactions and ensure linear coupling.

  • Oxidant Addition:

    • Dissolve 2.28 g (10 mmol) of APS in 20 mL of cold deionized water.

    • Add APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring.

  • Polymerization:

    • The solution will transition from pale yellow to dark brown/black, indicating the formation of the conjugated system (polaron/bipolaron states).

    • Maintain stirring at 0–5°C for 6 hours, then allow to warm to room temperature for 18 hours.

  • Isolation:

    • Filter the black precipitate using a Buchner funnel.

    • Wash 1: 1.0 M HCl (to remove residual monomer).

    • Wash 2: Acetone (to remove oligomers).

    • Wash 3: Deionized water (until filtrate is neutral).[1]

  • Drying: Vacuum oven at 60°C for 24 hours.

Visualization of Pathway

OxidativePolymerization Monomer DMPDA Monomer (Protonated) Radical Radical Cation Formation Monomer->Radical + APS (Oxidant) Coupling C-N / C-C Coupling (Chain Growth) Radical->Coupling 0-5°C, Stirring Doping Acid Doping (Cl- Counterions) Coupling->Doping In situ HCl Product Conductive Polymer (Dark Precipitate) Doping->Product Precipitation

Figure 1: Oxidative polymerization pathway. The acidic medium directs the coupling and simultaneously dopes the polymer for conductivity.

Protocol B: High-Performance Epoxy Curing (Thermoset)

Application: High-temperature adhesives, composite matrices, and encapsulation. Mechanism: The ortho-diamine acts as a latent curing agent. The steric hindrance of the methyl groups and the rigidity of the pyridine ring provide high Glass Transition Temperatures (


).
Formulation
  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA) (EEW ~185-190).

  • Hardener: DMPDA (Stoichiometric ratio: 1 amine H per epoxide group).

    • Calculation: DMPDA has 4 active hydrogens. AHEW (Amine Hydrogen Equivalent Weight) = MW / 4 = 137.18 / 4 ≈ 34.3 g/eq.

    • Mix Ratio: Parts per Hundred Resin (phr) = (34.3 / 190) * 100 ≈ 18 phr.

Curing Cycle
  • Dispersion: DMPDA is a solid. It must be dispersed into the epoxy resin.

    • Heat resin to 60°C to lower viscosity.

    • Add micronized DMPDA powder.

    • Mix under vacuum (Planetary mixer) to degas and disperse. Do not exceed 80°C during mixing to avoid premature gelling.

  • Cure Profile (Step-Cure):

    • Stage 1 (Gelation): 100°C for 2 hours. (Reaction of primary amines).[2][3]

    • Stage 2 (Crosslinking): 150°C for 2 hours. (Reaction of secondary amines and etherification).

    • Stage 3 (Post-Cure): 180°C for 1 hour. (Maximizing

      
       and network density).
      
Troubleshooting
IssueCauseSolution
Void Formation Moisture in DMPDA or trapped airDry monomer over

; Degas mixture at 60°C/ -0.1 MPa.
Low

Incomplete cureEnsure Stage 3 (180°C) is reached; verify stoichiometry.
Brittleness High crosslink densityBlend with a flexible diamine (e.g., Jeffamine) or toughening agent.

Protocol C: Active Methyl Condensation (Poly(styrylpyridine))

Application: Photoluminescent materials and precursors for carbon fibers. Mechanism: The 2,6-methyl protons are acidic due to the electron-withdrawing pyridine ring. They condense with aromatic dialdehydes.

Reagents
  • Monomer A: DMPDA (10 mmol)

  • Monomer B: Terephthalaldehyde (10 mmol)

  • Solvent/Catalyst: Acetic Anhydride (acting as both solvent and dehydrating agent) + Acetic Acid.

Workflow
  • Charge: Combine DMPDA (1.37 g) and Terephthalaldehyde (1.34 g) in a round-bottom flask.

  • Solvent Addition: Add 10 mL Acetic Acid and 5 mL Acetic Anhydride.

  • Reflux: Heat to reflux (approx. 120-130°C) under Nitrogen for 24–48 hours.

  • Precipitation: Pour the dark red/brown viscous solution into excess Methanol or Acetone.

  • Purification: Reprecipitate from NMP into Methanol.

Note: The 3,4-amino groups remain largely unreacted in this specific condition (or form acetyl derivatives), leaving them available for post-polymerization crosslinking or metal coordination.

Characterization & Validation

FTIR Spectroscopy
  • Monomer: Sharp doublets at 3300–3400 cm⁻¹ (Primary Amines).

  • Oxidative Polymer: Broadening of N-H bands; appearance of Quinoid rings at ~1580 cm⁻¹.

  • Epoxy Network: Disappearance of Epoxide ring stretch (915 cm⁻¹); appearance of O-H stretch (3400 cm⁻¹ broad).

Thermal Analysis (TGA/DSC)
  • TGA: High-performance networks derived from DMPDA typically show 5% weight loss temperatures (

    
    ) > 300°C due to the aromatic pyridine content.
    
  • DSC: Look for

    
     in the range of 160°C–220°C for fully cured epoxy systems.
    

References

  • Polybenzimidazole Synthesis: Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers.[4] Journal of Polymer Science, 50(154), 511-539.

  • Pyridine-Containing Polymers: Qian, G., et al. (2021). Pyridine-Bridged Polybenzimidazole for Use in High-Temperature PEM Fuel Cells.[1][5][6][7] ACS Applied Energy Materials.

  • Oxidative Polymerization of Pyridine Amines: Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline. Progress in Polymer Science.

  • Epoxy Curing Mechanisms: Pascault, J. P., & Williams, R. J. (1990). Glass transition temperature versus conversion relationships for thermosetting polymers. Journal of Polymer Science Part B: Polymer Physics.

  • Active Methyl Condensation: Lee, K. S., et al. (1999). Synthesis and properties of novel poly(styrylpyridine)s. Polymer.[1][4][5][6][8][9][10]

Sources

Topic: Recrystallization Methods for 2,6-dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Diaminopyridine Chemistry

2,6-dimethylpyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry and materials science. Its vicinal diamine functionality on a substituted pyridine core makes it a valuable precursor for the synthesis of imidazopyridines and other complex fused-ring systems, which are prevalent in pharmacologically active agents. The purity of this starting material is paramount; trace impurities can lead to significant side reactions, reduced yields, and downstream purification challenges, ultimately impacting the viability of a synthetic route and the safety profile of a final compound.

This application note provides a comprehensive guide to the recrystallization of this compound. Moving beyond a simple list of steps, this document elucidates the rationale behind methodological choices, offering detailed protocols and troubleshooting guidance grounded in the physicochemical properties of the compound.

Compound Profile: this compound

A thorough understanding of the target molecule is the foundation of an effective purification strategy.

  • Structure:

    • Molecular Formula: C₇H₁₁N₃[1]

    • Key Features: A pyridine ring substituted with two methyl groups and two adjacent amino groups. The pyridine nitrogen and the two exocyclic amino groups confer basic properties to the molecule. The vicinal diamines are susceptible to oxidation, which can lead to colored impurities.

  • Physicochemical Properties (Inferred from Analogs):

    • Physical State: Likely a solid at room temperature.

    • Solubility: The presence of multiple nitrogen atoms capable of hydrogen bonding suggests good solubility in polar protic solvents like water, ethanol, and methanol.[2] It is expected to have lower solubility in less polar solvents like ethyl acetate and toluene, and poor solubility in nonpolar solvents like hexanes.

    • Potential Impurities: Common impurities may include unreacted starting materials from its synthesis, regioisomers, or colored oxidation byproducts. The basic nature of the compound means it can interact strongly with acidic media or surfaces, such as silica gel, which can be a challenge during chromatographic purification.[3]

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[4][5] The core principle is to dissolve the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (mother liquor). The pure crystals are then isolated by filtration.[4]

Method Selection and Solvent Screening

The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should:

  • Completely dissolve the target compound at its boiling point.

  • Dissolve the compound very poorly at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all (allowing for hot filtration) or keep them fully dissolved at low temperatures.

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert towards the compound.

  • Be volatile enough for easy removal from the purified crystals.

The following flowchart outlines a systematic approach to selecting an appropriate solvent system.

start Start: Crude this compound screen_solvents Screen Solvents (2-3 mg crude in 0.1 mL solvent): Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone start->screen_solvents dissolve_cold Dissolves in cold solvent? screen_solvents->dissolve_cold dissolve_hot Dissolves when heated? dissolve_cold->dissolve_hot No multi_solvent_path Insoluble in all hot solvents OR Soluble in all cold solvents dissolve_cold->multi_solvent_path Yes crystals_cool Crystals form on cooling? dissolve_hot->crystals_cool Yes poor_solvent Poor solvent. Try another. dissolve_hot->poor_solvent No single_solvent Success! Use as single solvent. crystals_cool->single_solvent Yes (abundant) crystals_cool->poor_solvent No / Poor recovery find_soluble Find a 'Good Solvent' (dissolves compound well) multi_solvent_path->find_soluble find_insoluble Find a miscible 'Anti-Solvent' (compound is insoluble) find_soluble->find_insoluble two_solvent_system Success! Use two-solvent system. find_insoluble->two_solvent_system

Caption: Decision tree for selecting a recrystallization solvent system.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first. Based on the compound's polarity, water or an alcohol/water mixture is a promising starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent required to dissolve the solid is crucial for maximizing recovery upon cooling.

  • (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the growth of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality Note: The wash solvent must be cold to avoid dissolving the purified crystals.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and run a TLC or HPLC to assess purity compared to the crude material.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is ideal when no single solvent has the desired solubility profile. A good pair for this compound could be Ethanol (solvent) and Water (anti-solvent) or Ethyl Acetate (solvent) and Hexanes (anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good solvent" (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.[6]

  • Re-dissolution: Add a few drops of the hot "good solvent" until the solution becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1. The wash solvent should be a chilled mixture of the solvent/anti-solvent system used for the recrystallization.

The general workflow for recrystallization is summarized in the diagram below.

cluster_main General Recrystallization Workflow dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter Insoluble Impurities Present? dissolve->hot_filter perform_hot_filter 2. Perform Hot Filtration hot_filter->perform_hot_filter Yes cool 3. Cool Solution Slowly (Room Temp -> Ice Bath) hot_filter->cool No perform_hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals (Under Vacuum) wash->dry

Caption: A generalized workflow for the recrystallization process.

Data Summary and Method Comparison

MethodRecommended Solvent SystemsAdvantagesDisadvantages
Single-Solvent Water, Ethanol, Isopropanol, Ethanol/Water mixturesSimple, requires only one solvent, often gives high purity.May be difficult to find a single ideal solvent.
Two-Solvent Ethanol/Water, Methanol/Toluene, Ethyl Acetate/HexanesHighly versatile, can be tailored for difficult-to-purify compounds.More complex, risk of "oiling out" if done incorrectly.
Hot Filtration Applicable to both methods aboveEffectively removes insoluble particulate matter (e.g., dust, catalyst residue).Potential for product loss due to premature crystallization during filtration.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Re-heat the solution and add more solvent. Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure compound.
Poor Recovery Too much solvent was used; crystals were washed with warm solvent; compound is too soluble in cold solvent.Use the minimum amount of hot solvent needed. Ensure wash solvent is ice-cold. Choose a solvent where the compound has lower solubility at cold temperatures.
Colored Impurities Remain Impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before hot filtration. Note: Use charcoal sparingly as it can adsorb the desired product.

References

  • Makino, K., & Kushi, Y. (1989).
  • BenchChem. (2025). How to remove unreacted 2-aminopyridine from product. BenchChem Technical Support.
  • BenchChem. (2025).
  • University of California, Los Angeles.
  • LibreTexts. (2023).
  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents?.
  • Solubility of Things. (n.d.). 3,4-Diaminopyridine. Solubility of Things.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • MIT OpenCourseWare. (2012). 8.
  • PubChemLite. (2026). This compound (C7H11N3). PubChemLite.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,6-Dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,6-dimethylpyridine-3,4-diamine (CAS: 3726-26-9) . As a highly polar, basic heteroaromatic compound, researchers frequently encounter challenges related to its dissolution and stability in both organic and aqueous media.

This guide synthesizes field-proven chemical principles with practical laboratory workflows to help you diagnose and resolve solubility and oxidation issues, ensuring the integrity of your downstream biological assays or synthetic steps.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is this compound poorly soluble in standard non-polar organic solvents like hexane or dichloromethane? Causality: The molecule features a pyridine ring and two primary amine groups. These functional groups act as potent hydrogen bond donors and acceptors. In the solid state, they form a highly stable, tightly packed intermolecular hydrogen-bonding network. Non-polar solvents lack the dielectric constant and hydrogen-bonding capacity required to overcome this lattice energy[1]. Solution: Transition to polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., Methanol, Ethanol). These solvents can competitively hydrogen-bond with the diamine groups, effectively disrupting the crystal lattice and facilitating dissolution[1].

Q2: I attempted to dissolve the compound in a neutral aqueous buffer (pH 7.4), but it remains a cloudy suspension. How can I achieve a clear solution? Causality: While the diaminopyridine core is generally hydrophilic, the free base form of heavily substituted diaminopyridines often exhibits limited aqueous solubility at physiological pH[2]. The pyridine nitrogen and the amino groups must be protonated to form a highly water-soluble cationic salt[3]. Solution: Lower the pH of your initial vehicle. Formulate the stock solution in a mild acid (e.g., 0.1 M HCl or 100 mM Citrate buffer, pH 4.0) to protonate the basic centers[4]. Once dissolved, you can slowly titrate the solution back to your target pH or dilute this concentrated acidic stock directly into a heavily buffered final assay medium.

Q3: My solution was initially clear, but after a few hours, it turned dark brown/black and formed fine particulates. Did the compound crash out of solution? Causality: This is rarely a physical solubility issue; it is a chemical stability (oxidative degradation) issue. Diaminopyridines are notoriously susceptible to auto-oxidation in the presence of dissolved oxygen and ambient light. The oxidation process generates insoluble, dark-colored polymeric or quinonoid-like species, which users frequently mistake for the compound "crashing out"[5]. Solution: Prepare aqueous solutions freshly before use. Use degassed solvents (sparged with Argon or Nitrogen) to remove dissolved oxygen. If your downstream biological or chemical application permits, incorporate a compatible reducing agent or antioxidant (e.g., 1 mM DTT or ascorbic acid) and protect the solution from light[6].

Part 2: Quantitative Solvent Compatibility Profile

Summarized below is the expected solubility behavior of this compound across various solvent classes to guide your experimental design.

Solvent ClassExample SolventsExpected SolubilityMechanistic Rationale
Non-Polar Organic Hexane, Toluene, DCMPoor (< 1 mg/mL)Inability to disrupt strong intermolecular hydrogen-bonding lattice[1].
Polar Aprotic DMSO, DMFExcellent (> 50 mg/mL)High dielectric constant; competitive hydrogen-bond acceptor disrupts lattice.
Polar Protic Methanol, EthanolGood (10 - 50 mg/mL)Acts as both H-bond donor and acceptor, solvating the diamine groups[1].
Aqueous (Neutral) PBS (pH 7.4), WaterModerate/VariableFree base form has limited solubility; prone to rapid oxidative degradation[2],.
Aqueous (Acidic) 0.1 M HCl, Citrate (pH 4)Excellent (> 50 mg/mL)Protonation of pyridine/amine nitrogens forms highly soluble cationic salts[3].

Part 3: Experimental Protocols

Protocol A: Preparation of an Oxidation-Resistant Aqueous Stock Solution (10 mM)

Note: This protocol is a self-validating system. If your final solution turns brown over time, it indicates that the degassing step was insufficient, validating the presence of oxygen as the primary variable for degradation.

  • Solvent Preparation: Transfer 10 mL of 100 mM Citrate Buffer (pH 4.0) into a sterile glass vial.

  • Degassing: Sparge the buffer with an inert gas (Nitrogen or Argon) for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): Add Dithiothreitol (DTT) or Ascorbic Acid to a final concentration of 1 mM.

  • Solubilization: Weigh out the required mass of this compound and add it to the degassed buffer.

  • Agitation: Vortex for 30 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 2-5 minutes until the solution is completely clear.

  • Storage: Aliquot into amber microcentrifuge tubes, blanket the headspace with Argon, and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of an Organic Stock for High-Throughput Screening (HTS)
  • Solvent Selection: Obtain anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Solubilization: Add the compound to the DMSO to achieve a target concentration of 10 mM to 50 mM.

  • Dissolution: Pipette up and down to mix. The compound should dissolve rapidly due to DMSO's strong H-bond accepting nature.

  • Quality Control: Inspect visually against a white background. The solution should be clear and pale yellow. Any dark brown tint indicates the use of old, oxidized solid starting material[5].

Part 4: Troubleshooting Workflow Visualization

G Start Solubility Issue: This compound CheckSolvent Identify Target Solvent System Start->CheckSolvent Organic Non-Polar Organic (e.g., Hexane, DCM) CheckSolvent->Organic Low Polarity Aqueous Aqueous Buffers (e.g., PBS, Water) CheckSolvent->Aqueous High Polarity Oxidation Solution turns brown/black with particulates? CheckSolvent->Oxidation Stability Issue PolarOrg Switch to Polar Aprotic/Protic (DMSO, DMF, MeOH) Organic->PolarOrg Insoluble due to H-bonding lattice CheckPH Check & Adjust pH (Target pH < 5.0 for stock) Aqueous->CheckPH Free base is poorly soluble Degas Degas solvent (N2/Ar) Add Antioxidant (e.g., DTT) Oxidation->Degas Oxidative degradation

Workflow for diagnosing and resolving diaminopyridine solubility and oxidation issues.

References

  • 3,4-Diaminopyridine | C5H7N3 | CID 5918 PubChem[Link][3]

  • Amifampridine Wikipedia [Link][5]

  • What is the solubility of 2 6 diaminopyridine? LookChem[Link][2]

  • Cas 54-96-6, 3,4-Diaminopyridine LookChem[Link][4]

  • Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions Journal of Chemical & Engineering Data - ACS Publications[Link][1]

Sources

Technical Support Center: Condensation Reactions of 2,6-Dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic methodologies involving 2,6-dimethylpyridine-3,4-diamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. The condensation of this diamine is a cornerstone for synthesizing imidazo[4,5-c]pyridines, a scaffold of significant interest in medicinal chemistry.[1][2] However, the pathway to a pure product is often complicated by competing side reactions.

This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the primary desired reaction pathway and its mechanism?

The principal reaction is the cyclocondensation of this compound with a carbonyl-containing compound—typically an aldehyde or a carboxylic acid (or its derivative)—to form a 2,7-dimethylimidazo[4,5-c]pyridine core.

  • With Aldehydes: This reaction proceeds through the formation of a Schiff base intermediate at one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic imidazole ring. The oxidation can often be accomplished by atmospheric oxygen, especially at elevated temperatures.[3]

  • With Carboxylic Acids: The reaction involves the formation of an amide bond, followed by a dehydrative cyclization to yield the imidazole ring. This typically requires higher temperatures and sometimes a dehydrating agent or acidic catalyst.[3]

Below is a diagram illustrating the general workflow for this crucial transformation.

Caption: General workflow for imidazo[4,5-c]pyridine synthesis.

Q2: My reaction yields are low, and TLC analysis shows a complex mixture. What are the likely side reactions?

Low yields and complex product mixtures are the most common complaints. The primary culprits are incomplete reaction, degradation of the starting material, and competing reaction pathways. Understanding these pathways is the first step to suppression.

  • Incomplete Cyclization: The reaction can stall at the Schiff base (from an aldehyde) or amide (from a carboxylic acid) intermediate, especially if the energy barrier for the final ring-closing step is not overcome.

  • Oxidative Degradation: The 3,4-diaminopyridine scaffold is electron-rich and susceptible to air oxidation, especially when heated.[3] This can lead to the formation of colored, often intractable, tar-like substances. The starting material itself can be unstable if not stored properly.

  • Polymerization: Under harsh conditions (e.g., excessively high temperatures or strong acid catalysis), intermolecular reactions can occur, leading to oligomeric or polymeric byproducts.

  • Aldehyde Self-Condensation: If using an aldehyde with α-hydrogens, base-catalyzed self-condensation (aldol reaction) can compete with the desired reaction.

The following diagram contrasts the intended reaction with these undesirable pathways.

Caption: Desired reaction pathway versus common side reactions.

Q3: My reaction is very slow or stalls completely with significant starting material remaining. How can I drive it to completion?

A sluggish reaction points to insufficient activation energy or an unfavorable equilibrium. The key is to optimize conditions to favor the forward reaction without promoting degradation.

Causality & Troubleshooting Steps:

  • Solvent & Temperature: The choice of solvent is critical. Standard low-boiling solvents like ethanol may not provide enough thermal energy for the cyclization step.

    • Recommendation: Switch to a high-boiling aprotic polar solvent like DMF or DMSO .[4] These solvents effectively solubilize the reactants and allow for higher reaction temperatures (80-120 °C), which can overcome the activation barrier for cyclization. Microwave-assisted synthesis in DMF can dramatically reduce reaction times from hours to minutes.[4]

  • Water Removal: Condensation reactions release water. According to Le Châtelier's principle, the presence of this water can inhibit the reaction from proceeding to completion.

    • Recommendation: While a Dean-Stark trap is difficult with high-boiling solvents, using a promoter that also acts as a water scavenger can be highly effective. A study by Ivanova et al. demonstrated that using chlorotrimethylsilane (TMSCl) in DMF can significantly improve yields by consuming the water generated in situ.[3]

  • Catalysis: For condensations with less reactive carbonyls, a catalyst may be necessary to activate the electrophile.

    • Recommendation: For carboxylic acid condensations, strong acids like polyphosphoric acid (PPA) are often used. For aldehyde condensations, a catalytic amount of a protic acid (e.g., HCl, p-TsOH) can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial Schiff base formation.[1]

ParameterIssueRecommended ActionRationale
Temperature Reaction stalls at room temp or in refluxing EtOH.Increase temperature to 80-120 °C. Consider microwave heating.Provides sufficient activation energy for the rate-limiting cyclization step.
Solvent Poor solubility or low boiling point.Use DMF or DMSO.High boiling point and good solvating properties for polar reactants.[4]
Byproduct Water accumulation inhibits equilibrium.Add a water scavenger like TMSCl.Removes water, driving the reaction forward.[3]
Activation Carbonyl group is not sufficiently electrophilic.Add a catalytic amount of acid (e.g., HCl).Protonates the carbonyl, increasing its reactivity towards the nucleophilic amine.[1]
Q4: My reaction turns dark brown or black, yielding an insoluble tar. What causes this and how is it prevented?

The formation of "tar" is a classic sign of oxidative degradation. The electron-rich diaminopyridine starting material and intermediates are highly sensitive to oxygen, particularly at the elevated temperatures required for the reaction.

Causality & Troubleshooting Steps:

  • Atmospheric Oxygen: The primary cause is air oxidation.

    • Solution: Rigidly exclude oxygen. Purge the reaction flask with an inert gas (Nitrogen or Argon), and maintain a positive pressure throughout the reaction. Use solvents that have been sparged with N₂ or Ar.

  • Starting Material Quality: The diamine can degrade upon storage. If your starting material is already discolored (e.g., tan or brown instead of off-white), it contains impurities that will act as initiators for polymerization and degradation.

    • Solution: Use freshly prepared or purified this compound. If its purity is in doubt, recrystallize it or run it through a short plug of neutral alumina before use.

  • Controlled Oxidation (for Aldehyde Condensations): The final step requires oxidation, but uncontrolled oxidation leads to tar.

    • Solution: In many modern preparations, air itself is used as the oxidant in a controlled manner.[3] By first running the reaction under inert gas to form the cyclized intermediate, you can then introduce a controlled stream of air to effect the final aromatization cleanly. Avoid harsh chemical oxidants unless specifically required and optimized, as they often lead to over-oxidation and byproduct formation.

Experimental Protocols

Protocol 1: Optimized Condensation with an Aldehyde using Air Oxidation

This protocol is adapted from methodologies that prioritize clean conversion by controlling the reaction atmosphere.[3]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add this compound (1.0 eq).

  • Inerting: Evacuate and backfill the flask with dry nitrogen three times.

  • Reagent Addition: Add anhydrous, sparged DMF (approx. 0.2 M concentration) via cannula, followed by the aldehyde (1.05 eq).

  • Reaction: Heat the reaction mixture to 100-120 °C under a positive pressure of nitrogen. Monitor the reaction by TLC until the starting diamine is consumed (typically 2-4 hours). This forms the non-aromatic cyclized intermediate.

  • Oxidation: Cool the mixture slightly (to ~80 °C). Replace the nitrogen inlet with an air inlet (e.g., a needle connected to an air pump or a balloon of air) and bubble a gentle stream of air through the solution for 1-2 hours, continuing to monitor by TLC for the appearance of the aromatic product spot.

  • Workup: Cool the reaction to room temperature. Pour the mixture into an equal volume of cold water, which may precipitate the crude product. Extract with ethyl acetate or dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

Purification is often necessary to remove baseline impurities and closely-eluting side products.[5]

  • Stationary Phase Selection:

    • Silica Gel: The default choice. However, the basic nitrogen atoms of the imidazopyridine can streak on acidic silica. To mitigate this, pre-treat the eluent with 0.5-1% triethylamine (NEt₃) or use commercially available deactivated silica.

    • Neutral Alumina: An excellent alternative that avoids issues with acidity.

  • Eluent System: A gradient elution is typically most effective.

    • Start with a less polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to 1:1 Hexanes:Ethyl Acetate or even a system containing methanol (e.g., 98:2 DCM:MeOH).

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel or celite ("dry loading").

    • Evaporate the solvent to get a dry, free-flowing powder.

    • Add the powder to the top of the prepared column.

    • Elute the column with the chosen solvent gradient, collecting fractions.

    • Analyze fractions by TLC, combine those containing the pure product, and remove the solvent under reduced pressure.

References

  • Ivanova, Y., Momekov, G., & Petrov, O. (2017). A New, Simple and Efficient Synthesis of 2-Substituted Imidazo[4,5-b]pyridines. Molecules, 22(3), 399. [Link]

  • Rodrigues, F. A., et al. (2018). Optimization of the Condensation Reaction for the Synthesis of Novel Imidazo[1,2-a]pyridine-Thiohydantoin Hybrids. Molecules, 23(11), 2949. (While on a different isomer, the principles of solvent and microwave optimization are directly applicable). [Link]

  • Obaidi, O. A., et al. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW IMIDAZOPYRIDINE DERIVATIVES BASED ON 2,3-DIAMINOPYRIDINE. ResearchGate. (Demonstrates the use of HCl as a catalyst for similar condensations). [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2020). Synthesis and Anticancer Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5013. [Link]

  • Musiol, R., et al. (2012). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 17(1), 815-831. [Link]

Sources

Topic: Removing Regioisomeric Impurities from 2,6-Dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2,6-Dimethylpyridine-3,4-diamine

Executive Summary

The synthesis of This compound (3,4-DMP) typically involves the nitration of 3-amino-2,6-dimethylpyridine followed by reduction.[1][2] The critical impurity in this process is the 3,5-diamine regioisomer , arising from competitive nitration at the C5 position.[1]

This guide addresses the separation of the target vicinal diamine (3,4-isomer) from the distal diamine (3,5-isomer) . The protocols below leverage the significant difference in basicity (pKa) and chelation ability between these two isomers.

Module 1: Diagnostic & Identification

How do I confirm the presence of the 3,5-isomer?

Before attempting purification, you must quantify the impurity profile.[1][2] The 2,6-dimethyl substitution pattern simplifies the NMR landscape but requires careful interpretation.[1][2]

NMR Diagnostics (1H NMR in DMSO-d6)

The key differentiator is the aromatic proton environment.[2]

  • Target (3,4-DMP): The aromatic proton is at position C5 .[1][2] It is adjacent to one amino group and one methyl group.[2]

  • Impurity (3,5-DMP): The aromatic proton is at position C4 .[1][2] It is sandwiched between two amino groups.[2]

FeatureTarget: 3,4-DiamineImpurity: 3,5-Diamine
Symmetry AsymmetricSymmetric (C2v axis)
Aromatic Signal Singlet (H5), typically 6.3 - 6.5 ppm Singlet (H4), typically shifted upfield due to double ortho-amino shielding.[1][2]
Methyl Signals Two distinct singlets (C2-Me vs C6-Me)One singlet (6H intensity) due to symmetry.[1][2]
HPLC Method (Reverse Phase)

Standard C18 columns often fail to retain these polar bases.[2] Use a mixed-mode column or ion-pairing.[2][3]

  • Column: Mixed-mode (e.g., SIELC Primesep 100 or Amaze HD) or C18 with Ion Pairing.[1][2]

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.[2]

  • Differentiation: The 3,4-isomer is more basic and typically elutes later on cation-exchange mixed-mode phases compared to the 3,5-isomer.[1][2]

Module 2: The Purification Protocols

Protocol A: The "pKa Swing" Extraction (Recommended)

Best for: Bulk removal of >5% impurity.

The Science: The 4-amino group is a strong resonance donor to the pyridine nitrogen, significantly raising the pKa of the ring nitrogen (approx pKa ~9.0). The 3,5-isomer lacks this para-donation, resulting in a much lower pKa (approx pKa ~6.0).[1][2] We exploit this window.

Workflow Diagram:

PurificationFlow Start Crude Mixture (3,4-DMP + 3,5-DMP) Acidify 1. Dissolve in 1M HCl (pH < 2) Start->Acidify Adjust1 2. Adjust pH to 7.2 - 7.5 (Use NaOH) Acidify->Adjust1 Extract1 3. Extract with DCM or EtOAc Adjust1->Extract1 Split1 Phase Separation Extract1->Split1 OrgLayer Organic Layer Contains 3,5-DMP (Free Base) Split1->OrgLayer Impurity Removal AqLayer Aqueous Layer Contains 3,4-DMP (Cation) Split1->AqLayer Target Retention Adjust2 4. Adjust Aqueous to pH > 12 AqLayer->Adjust2 Extract2 5. Extract with EtOAc (x3) Adjust2->Extract2 Final Evaporate Organic Layer Pure 3,4-DMP Extract2->Final

Caption: pKa-driven separation logic. The 3,5-isomer deprotonates at neutral pH, while the highly basic 3,4-isomer remains water-soluble.[1]

Step-by-Step:

  • Dissolution: Dissolve crude solid in 1M HCl (10 mL/g). Ensure pH is < 2.[2][4]

  • Selective Liberation: Slowly add 2M NaOH while monitoring with a calibrated pH meter. Stop exactly at pH 7.2–7.5.

    • Why? At this pH, the less basic 3,5-isomer loses its proton and becomes lipophilic.[1][2] The 3,4-isomer remains protonated (ionic).[1][2]

  • Wash: Extract the aqueous solution with Dichloromethane (DCM) or Ethyl Acetate (3x).[2]

    • Discard the organic layer (contains the 3,5-impurity).[1][2][5]

  • Recovery: Basify the aqueous layer to pH > 12 using 5M NaOH. The solution should turn cloudy as the 3,4-product precipitates/oils out.[1][2]

  • Final Extraction: Extract with Ethyl Acetate (3x). Dry over Na2SO4 and evaporate.[2]

Protocol B: The "Vicinal Trap" (Chemical Scavenging)

Best for: High-purity requirements (<0.1% impurity).[1][2]

The Science: 3,4-diamines are vicinal .[1][2] They react with aldehydes or orthoesters to form fused imidazole rings.[2] 3,5-diamines cannot cyclize.[1][2] While we usually avoid derivatization, we can use selective chelation or recrystallization based on this property.[1][2]

Recrystallization Strategy: Vicinal diamines have high lattice energy due to intermolecular H-bonding.[2]

  • Solvent: Ethanol/Water (9:1).[2]

  • Process: Dissolve at reflux. Cool slowly to 4°C.

  • Mechanism: The 3,5-isomer is more symmetric but less capable of the specific "head-to-tail" hydrogen bonding networks characteristic of vicinal diamines, often keeping it in the mother liquor.[1][2]

Frequently Asked Questions (FAQs)

Q1: My product turned dark brown overnight. Is it still usable? A: 3,4-diaminopyridines are highly susceptible to oxidation, forming azo-dimers (azo-linkage between amines).[1][2]

  • Diagnosis: Check LCMS for a mass of [2M-2].[2]

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Fix: If surface oxidation, wash with cold ether.[2] If deep oxidation, recrystallize with a pinch of sodium dithionite (reducing agent) in the solvent.[1][2]

Q2: I see a peak at [M+12] in the Mass Spec. What is it? A: This is likely a "formaldehyde adduct" (+12 Da usually indicates a methylene bridge or cyclization artifact).[2] If you used methanol/DCM, vicinal diamines can sometimes react with trace formaldehyde or even DCM over time to form cyclic aminals.[1][2] Avoid chlorinated solvents for long-term storage.[2]

Q3: Can I use column chromatography? A: Yes, but silica is acidic and will streak these basic amines.[1][2]

  • Fix: Pre-treat silica with 2% Triethylamine (TEA) in Hexane.

  • Eluent: DCM:Methanol:NH4OH (90:9:1).[2] The ammonia is critical to keep the diamine deprotonated.[2]

References & Grounding

  • Analytical Differentiation of Aminopyridines:

    • Source: Helix Chromatography.[2] "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine."

    • Relevance: Establishes the retention behavior of aminopyridine isomers on mixed-mode columns (Primesep/Amaze), validating the pKa-based separation logic.

    • URL:

  • Basicity & Resonance Effects (pKa Data):

    • Source: BenchChem.[2][6] "A Comparative Guide to Aminopyridine Isomers."

    • Relevance: Confirms 4-aminopyridine (pKa ~9.17) is significantly more basic than 3-aminopyridine (pKa ~5.98).[1][2] This supports the pH 7.5 extraction window for separating 3,4-DMP (4-amino like) from 3,5-DMP (3-amino like).[1][2]

    • URL:[1][2]

  • Stability & Degradation (Oxidation):

    • Source: Trissel, L.A., et al. "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules."[1][2][7] International Journal of Pharmaceutical Compounding.

    • Relevance: Validates the oxidation sensitivity of the 3,4-diamine motif and the need for antioxidant handling.

    • URL:

  • Synthesis & Precursor Chemistry:

    • Source: US Patent 6,624,307.[2] "Process for producing 2,6-dihydroxy-3,4-dialkylpyridines."

    • Relevance: Provides the foundational chemistry for 2,6-dimethyl substituted pyridines and their purification via salt formation.[1][2]

    • URL:[1][2]

Sources

Validation & Comparative

1H NMR interpretation of 2,6-dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of 2,6-Dimethylpyridine-3,4-Diamine

Executive Summary: The Structural Challenge

This compound (CAS: 3726-26-9), also known as 3,4-diamino-2,6-lutidine, is a critical intermediate in the synthesis of fused heterocyclic systems, including imidazo[4,5-c]pyridines, which are potent scaffolds in drug discovery (e.g., for antiviral and anticancer agents).[1]

The primary analytical challenge with this molecule is distinguishing it from its symmetric isomer, 2,6-dimethylpyridine-3,5-diamine , and its mono-aminated precursors. Misidentification at this stage can lead to costly downstream synthetic failures.[2]

This guide provides a definitive comparative analysis, leveraging 1H NMR spectroscopy to unambiguously assign the regiochemistry of the 3,4-diamine isomer against its most common structural analogs.[1]

Structural Analysis & Symmetry Logic

To interpret the NMR spectrum correctly, one must first analyze the symmetry of the target molecule versus its isomers.[1]

  • Target: this compound [2]

    • Symmetry: Asymmetric. The 3,4-substitution pattern breaks the

      
       symmetry of the pyridine ring.
      
    • Implication: All substituents are chemically non-equivalent.[2] You expect distinct signals for the methyl groups and the amine protons.[2]

  • Isomer: 2,6-Dimethylpyridine-3,5-diamine [2]

    • Symmetry: Symmetric (

      
      ). The molecule has a plane of symmetry passing through N1 and C4.[2]
      
    • Implication: The methyl groups at C2 and C6 are equivalent.[2] The amine groups at C3 and C5 are equivalent.[2]

Visualizing the Assignment Workflow

The following decision tree illustrates the logical flow for confirming the 3,4-diamine structure.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR in DMSO-d6 Count_Me Count Methyl Singlets (2.0 - 2.6 ppm) Start->Count_Me One_Me 1 Singlet (Integral 6H) Count_Me->One_Me Symmetric Two_Me 2 Singlets (Integral 3H each) Count_Me->Two_Me Asymmetric Sym_Iso Isomer Identification: 2,6-Dimethylpyridine-3,5-diamine One_Me->Sym_Iso Check_Ar Check Aromatic Region (6.0 - 8.0 ppm) Two_Me->Check_Ar Target_ID Target Identification: This compound Check_Ar->Target_ID 1 Singlet (1H) + 2 Broad NH2

Figure 1: Decision tree for distinguishing this compound from its symmetric isomer.

Comparative NMR Data Analysis

The following table contrasts the expected chemical shifts of the target molecule with its symmetric isomer. Data is grounded in standard pyridine substituent effects and experimental precedents for aminopyridines.[2]

Solvent: DMSO-d6 (Recommended for observing exchangeable


 protons).[2]
Frequency:  400 MHz.[2][3][4]
FeatureTarget: 3,4-Diamine (Asymmetric)Isomer: 3,5-Diamine (Symmetric)Differentiation Key
Methyl Groups Two Singlets (

~2.25 & 2.35 ppm)Integrates to 3H each.[2]
One Singlet (

~2.30 ppm)Integrates to 6H.[1][2]
Peak Count: 2 vs 1
Aromatic Proton One Singlet (H5) (

~6.4 - 6.6 ppm)Shielded by ortho-NH2 and ortho-Me.[2]
One Singlet (H4) (

~6.8 - 7.0 ppm)Shielded by two ortho-NH2 groups.[2]
Chemical Environment
Amine Protons (

)
Two Broad Singlets (

~4.5 - 5.5 ppm)Distinct environments (3-NH2 vs 4-NH2).[2]
One Broad Singlet (

~4.8 ppm)Equivalent environments.[1][2]
Peak Count: 2 vs 1
Carbon (13C) 7 Distinct Signals 4 Distinct Signals Complexity
Detailed Assignment for this compound
  • H-5 (Aromatic Proton):

    • Appears as a sharp singlet.[2]

    • Shift Logic: The base pyridine proton is typically ~7.2 ppm (beta-position).[2] The presence of an amino group at position 4 (ortho to H-5) exerts a strong shielding effect (

      
       ppm).[2] The methyl group at position 6 (ortho to H-5) exerts a mild shielding effect (
      
      
      
      ppm).[2]
    • Expected Value:

      
       ppm.[2]
      
  • Methyl Groups (C2-Me & C6-Me):

    • Appears as two distinct singlets.[2]

    • C2-Me: Adjacent to the 3-amino group.[2][5]

    • C6-Me: Adjacent to the 5-proton.[2]

    • This inequivalence is the "fingerprint" of the 3,4-substitution pattern.

  • Amine Protons:

    • In dry DMSO-d6, these appear as broad singlets.[2]

    • The 4-amino protons are typically more shielded (upfield) than the 3-amino protons due to the higher electron density at the gamma-position of the pyridine ring relative to the beta-position.

Experimental Protocol: High-Fidelity Acquisition

To ensure data quality sufficient for publication or regulatory filing, follow this self-validating protocol.

Materials
  • Sample: ~5-10 mg of this compound.

  • Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (Tetramethylsilane) as internal standard.[2]

    • Note: Do not use

      
       or 
      
      
      
      if you need to quantify the amine protons, as they may broaden significantly or exchange with deuterium.[1][2]
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

    • Critical: Ensure the solution is homogeneous. If the sample is a salt (e.g., HCl salt), add 1-2 drops of

      
       or use pyridine-d5 to liberate the free base, otherwise, the chemical shifts will be dramatically downfield (aromatic H > 8.0 ppm).[1]
      
  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Number of Scans (NS): 16 (Sufficient for >10 mg).[1][2]

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.[2][6]

    • Spectral Width: -2 to 14 ppm.[2]

  • Processing:

    • Phasing: Apply automatic phasing followed by manual correction to ensure flat baseline around the methyl region.

    • Integration: Calibrate the single aromatic proton (H-5) to 1.00H.

    • Validation: Check if the total methyl integration equals 6.00H (

      
       0.1).
      

Troubleshooting & Impurities

Common synthetic byproducts can mimic the target.[2] Use this table to diagnose impurities.

ImpurityDiagnostic SignalOrigin
3-Amino-2,6-dimethylpyridine Two aromatic doublets (J ~8 Hz) at 6.8 - 7.2 ppm.[2]Incomplete nitration/amination.
3-Nitro-4-amino-2,6-lutidine Downfield shift of H-5 (> 7.0 ppm) due to nitro group deshielding.[2]Incomplete reduction.
Water (in DMSO) Sharp singlet at 3.33 ppm.[1][2]Wet solvent or hygroscopic sample.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7937, 2,6-Lutidine (Reference for base pyridine shifts). [Link][1][2]

Sources

Comparative Guide: Mass Spectrometry Profiling of 3,4-Diamino-2,6-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3,4-diamino-2,6-dimethylpyridine , a critical intermediate in the synthesis of ketolide antibiotics (e.g., Telithromycin).

Executive Summary
  • Target Molecule: 3,4-Diamino-2,6-dimethylpyridine (

    
    , MW 137.18 Da).
    
  • Primary Application: Precursor quality control (QC) in ketolide antibiotic synthesis.

  • Analytical Challenge: Differentiating the target 3,4-diamino isomer from its regioisomers (e.g., 2,3-diamino-4,6-dimethylpyridine) formed during non-selective nitration/reduction steps.

  • Key Differentiator: The "Ortho Effect" —the interaction between adjacent amino groups at positions 3 and 4 facilitates unique cyclic losses of ammonia (

    
    ), distinguishing it from non-adjacent isomers.
    

Part 1: Ionization Technique Comparison (EI vs. ESI)

The choice of ionization method drastically alters the observed spectral fingerprint.[1] This section compares Electron Ionization (EI) for structural fingerprinting against Electrospray Ionization (ESI) for sensitivity and coupled MS/MS elucidation.

Comparative Performance Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage)
Dominant Species Radical Cation (

, m/z 137)
Protonated Adduct (

, m/z 138)
Base Peak Often m/z 120 (

) or 122 (

)
m/z 138 (Parent)
Fragmentation Extensive, in-sourceControlled (Collision Induced Dissociation - CID)
Key Utility Library matching, identifying non-polar impuritiesTrace quantification, LC-coupling, isomer differentiation
Experimental Insight: The "Hard" vs. "Soft" Trade-off
  • EI (70 eV): The molecular ion (

    
    ) is observed but often with lower intensity than fragment ions. The high energy promotes ring cleavage and methyl radical losses.
    
  • ESI (+): The basic pyridine nitrogen and the amino groups make this molecule highly responsive to positive mode ESI. The

    
     is extremely stable; fragmentation requires MS/MS (CID) energies of 20–35 eV.
    

Part 2: Fragmentation Pathways & Mechanism

Understanding the causality of fragmentation is essential for validating the structure.

Mechanism 1: The Ortho-Effect (Loss of Ammonia)

The defining characteristic of 3,4-diamino-2,6-dimethylpyridine is the proximity of the two amino groups.

  • Process: One amino group acts as a nucleophile, attacking the other.

  • Result: Expulsion of a neutral ammonia molecule (

    
    , 17 Da).
    
  • Product: A cyclic, resonance-stabilized cation (m/z 120 in EI; m/z 121 in ESI).

    • Note: Isomers with separated amines (e.g., 2,6-diamino) cannot easily form this cyclic intermediate, making the [M-17] peak significantly less intense.

Mechanism 2: Ring Contraction (Loss of HCN)

Common to all aminopyridines, the ring nitrogen participates in the elimination of hydrogen cyanide (HCN, 27 Da).

  • Pathway: m/z 137

    
     m/z 110.
    
Visualization: Fragmentation Pathway (DOT Diagram)

FragmentationPathway cluster_legend Pathway Logic Parent Parent Ion [M+H]+ m/z 138 OrthoInter Cyclic Intermediate (Ortho-Stabilized) Parent->OrthoInter H-Transfer Frag_HCN Fragment [M+H-HCN]+ m/z 111 Parent->Frag_HCN -27 Da (HCN) (Ring Cleavage) Frag_CH3 Fragment [M+H-CH3]+ m/z 123 Parent->Frag_CH3 -15 Da (CH3•) (Side Chain) Frag_NH3 Fragment [M+H-NH3]+ m/z 121 OrthoInter->Frag_NH3 -17 Da (NH3) (Dominant) Info The 3,4-amino proximity facilitates NH3 loss via cyclic transition state.

Figure 1: ESI-MS/MS fragmentation pathway highlighting the dominant ammonia loss driven by the ortho-diamine arrangement.[2]

Part 3: Isomer Differentiation (The Critical QC Step)

In drug development, distinguishing the 3,4-diamino target from the 2,3-diamino impurity (often formed as a byproduct) is mandatory.

Differentiation Protocol
ParameterTarget: 3,4-Diamino-2,6-Dimethyl Impurity: 2,3-Diamino-4,6-Dimethyl
Structural Feature Amines at

(3,4)
Amines at

(2,[2][3][4]3)
Key MS/MS Fragment m/z 121 (High Intensity) m/z 111 (High Intensity)
Mechanistic Reason 3,4-interaction favors

loss (17 Da).
2-amino group (adjacent to Ring N) favors HCN loss (27 Da).
Relative Abundance [M-17] > [M-27][M-27] > [M-17]

Scientific Rationale: The 2-amino position (alpha to the ring nitrogen) in the impurity allows for a facile loss of HCN involving the ring nitrogen itself. The 3,4-isomer lacks an amino group at the alpha position, making the HCN loss kinetically slower compared to the ortho-assisted ammonia loss.

Part 4: Validated Experimental Protocols

Protocol A: LC-MS/MS Identification Workflow

Designed for trace impurity analysis in synthesis reaction mixtures.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid.

    • Dilute to 1 µg/mL for direct infusion or LC injection.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. (Aminopyridines are polar; ensure retention at low %B).

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Collision Energy (CID): Ramp 15–35 eV.

  • Acceptance Criteria:

    • Presence of parent ion m/z 138.

    • Presence of daughter ion m/z 121 (Quantifier).

    • Ion Ratio (121/111) > 1.5 (Specific to 3,4-isomer).

Protocol B: EI-MS Direct Insertion Probe (DIP)

Designed for raw material purity assessment.

  • Instrument: Single Quadrupole or Magnetic Sector MS.

  • Source Temp: 200°C.

  • Electron Energy: 70 eV.[5]

  • Data Interpretation:

    • Check for Molecular Ion (

      
      ) at m/z 137.
      
    • Confirm absence of m/z 153 (Oxygenated impurities/N-oxides).

References

  • PubChem. (2024).[2] Compound Summary: 4,6-Dimethylpyridine-2,3-diamine (Isomer Comparison Data). National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Lutidine (Homologous Series Reference). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Schwarzenberg, A., et al. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link](Cited for ortho-effect fragmentation mechanisms in amino-aromatics).

  • Cao, Z., et al. (2013). Novel Synthesis of Telithromycin. Journal of Chemical Research. Retrieved from [Link](Cited for context of the intermediate in drug development).

Sources

Comparative Reactivity Profile: 2,6-Dimethylpyridine-3,4-diamine vs. 3,4-Diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

When designing synthetic routes for fused heterocyclic systems—particularly imidazo[4,5-c]pyridine pharmacophores—the selection of the ortho-diamine building block dictates the efficiency and regiocontrol of the entire workflow. 3,4-Diaminopyridine (3,4-DAP) is a widely utilized, commercially available scaffold known for its pharmacological activity as a potassium channel blocker [4]. However, its dual nucleophilic centers require precise condition tuning to achieve regioselectivity. In contrast, 2,6-dimethylpyridine-3,4-diamine introduces critical steric and electronic modifications that inherently hardwire regioselectivity into the molecule, bypassing the need for complex protecting-group strategies.

As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, mechanistic reactivity, and experimental handling of these two building blocks to help you optimize your synthetic pipelines.

Physicochemical & Electronic Profiling

The fundamental reactivity differences between these two compounds stem from the inductive (+I) effects and steric bulk introduced by the methyl groups at the C2 and C6 positions.

  • Electronic Effects: In 3,4-DAP, the 4-amino group is para to the ring nitrogen, allowing its lone pair to delocalize into the electron-deficient pyridine ring. This decreases its aliphatic-like nucleophilicity but increases the basicity of the ring nitrogen (pKa ~9.6) [3]. The addition of two methyl groups in the 2,6-dimethyl derivative enriches the pi-system via inductive electron donation, raising the overall basicity of the system (analogous to the basicity shift seen from pyridine to 2,6-lutidine) [5].

  • Steric Hindrance: The C2-methyl group in this compound sits directly adjacent to the C3-amine. This creates a severe steric blockade that fundamentally alters how electrophiles approach the molecule.

Table 1: Comparative Physicochemical and Reactivity Profile
Property3,4-Diaminopyridine (3,4-DAP)This compound
Molecular Weight 109.13 g/mol 137.18 g/mol
pKa (Conjugate Acid) ~9.2 - 9.6~10.5 - 11.0 (Predicted)
Electronic Profile Baseline pyridine resonanceEnhanced +I effect from methyls
Steric Hindrance Low (unobstructed amines)High at C3 (C2-methyl shielding)
Regioselectivity (Small Electrophiles) C3-AcylationStrict C4-Acylation
Regioselectivity (Bulky Electrophiles) C4-AcylationStrict C4-Acylation
Primary Application K+ channel blocker [4], Tunable scaffold[1]Sterically controlled scaffold

Mechanistic Causality: Regioselectivity & Steric Shielding

Understanding the causality behind the regioselectivity is critical for designing scalable reactions.

The 3,4-DAP Paradigm (Tunable Control): Because 3,4-DAP lacks adjacent steric bulk, the nucleophilicity difference between the 3-amino and 4-amino groups is primarily governed by electronic effects and the size of the incoming electrophile. As demonstrated by Caron et al. during the multikilogram synthesis of CP-885,316, the regioselectivity of 3,4-DAP can be inverted based on the reagent[1]. Small electrophiles like acetyl chloride selectively acylate the 3-position due to its higher localized nucleophilicity. However, bulky reagents like di-tert-butyl dicarbonate (Boc2O) experience transition-state clashes at the 3-position and are forced to react at the less hindered 4-position [1].

The 2,6-Dimethyl Paradigm (Steric Override): In this compound, the C2-methyl group physically blocks the trajectory of incoming electrophiles toward the C3-amine. This steric shielding effectively overrides the inherent electronic nucleophilicity of the C3-amine. Consequently, acylation, alkylation, and condensation reactions are strictly funneled to the C4-amine, regardless of the electrophile's size. This makes the 2,6-dimethyl derivative highly predictable and ideal for workflows where C4-functionalization must be guaranteed without the use of orthogonal protecting groups.

Pathway Visualization

Reactivity DAP 3,4-Diaminopyridine (Unobstructed) Acyl_C3 C3-Acylation (Small Electrophiles) DAP->Acyl_C3 Acetyl Chloride Acyl_C4 C4-Acylation (Bulky Electrophiles) DAP->Acyl_C4 Boc2O DMDAP This compound (Sterically Hindered at C3) Acyl_StrictC4 Strict C4-Acylation (Steric Blockade at C3) DMDAP->Acyl_StrictC4 Any Acylating Agent Imidazo Imidazo[4,5-c]pyridine Scaffolds Acyl_C3->Imidazo Cyclization Acyl_C4->Imidazo Cyclization Acyl_StrictC4->Imidazo Cyclization

Fig 1: Divergent acylation pathways of 3,4-DAP and its 2,6-dimethyl derivative driven by sterics.

Self-Validating Experimental Protocol: Controlled Regioselective Acylation

To ensure reproducibility, the following protocol is designed as a self-validating system for the selective mono-acylation of these diamines prior to cyclization into imidazo[4,5-c]pyridines [2].

Objective: Achieve selective mono-acylation while suppressing di-acylation.

Step 1: Reagent Preparation & Kinetic Control

  • Action: Dissolve 1.0 equivalent of the diamine (3,4-DAP or 2,6-dimethyl-3,4-DAP) in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMA).

  • Action: Cool the reaction vessel to 0–5 °C using an ice bath.

  • Causality: Lowering the temperature exerts kinetic control. Because the first acylation drastically reduces the nucleophilicity of the remaining amine (via electron withdrawal), cold temperatures prevent the acylating agent from overcoming the activation energy required for a second, unwanted acylation event [2].

Step 2: Electrophile Addition

  • Action: Slowly add 1.05 equivalents of the acylating agent (e.g., acetyl chloride or benzoyl chloride) dropwise over 30 minutes.

  • Causality: Maintaining a strict, slight stoichiometric excess (1.05 eq) ensures complete conversion of the starting material while physically limiting the availability of the electrophile to prevent di-acylated byproducts.

Step 3: Reaction Maturation & Workup

  • Action: Allow the reaction to stir for 16 hours, gradually warming to room temperature [1].

  • Action: Precipitate the product by adding cold water, collect via vacuum filtration, and wash with cold ethyl acetate.

Step 4: Self-Validation (NMR Verification) Do not proceed to cyclization without verifying the regiochemistry via ¹H NMR:

  • For 3,4-DAP (with Acetyl Chloride): You must observe a downfield shift of the C3-amine proton (indicating C3-acylation). The C4-amine signal should remain intact as a broad singlet integrating to 2H.

  • For 2,6-Dimethyl-3,4-DAP: The acylation will exclusively occur at C4. The NMR spectrum must show the C3-amine protons remaining intact, confirming that the C2-methyl steric blockade successfully funneled the reaction to the C4 position.

References

  • 1 - American Chemical Society (Organic Process Research & Development) 2.2 - BenchChem 3.3 - bioRxiv 4.4 - PubChem 5.5 - BenchChem

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 2,6-dimethylpyridine-3,4-diamine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of metal complexes incorporating the versatile ligand 2,6-dimethylpyridine-3,4-diamine. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical experimental guidance to empower researchers in their exploration of novel coordination compounds.

Introduction: The Significance of this compound in Coordination Chemistry

This compound is a compelling ligand for the synthesis of novel metal complexes. Its structure, featuring a pyridine ring with adjacent diamine functionalities, offers a unique combination of a π-accepting heterocyclic ring and σ-donating amine groups. This arrangement facilitates the formation of stable chelate rings with a variety of transition metals, leading to complexes with interesting electronic and photophysical properties. The study of the UV-Vis absorption spectra of these complexes is a fundamental first step in understanding their electronic structure, bonding, and potential applications in areas such as catalysis, materials science, and medicinal chemistry.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectra of transition metal complexes are governed by electronic transitions between different molecular orbitals. For complexes of this compound, the observed absorption bands can be broadly categorized as follows:

  • Intraligand (IL) Transitions: These transitions occur within the molecular orbitals of the this compound ligand itself. Typically observed in the ultraviolet region, these high-energy absorptions correspond to π-π* and n-π* transitions within the pyridine ring and the amine substituents. The π-π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, while n-π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital. The UV spectrum of a similar compound, 2,6-Diaminopyridine, shows absorption peaks at 308, 244, and 203 nm, which can be attributed to such transitions[1].

  • Metal-to-Ligand Charge Transfer (MLCT) Transitions: In these transitions, an electron is excited from a metal-centered d-orbital to a vacant ligand-centered π* orbital. The energy of these transitions is highly sensitive to the nature of the metal ion, its oxidation state, and the solvent polarity. For pyridine-containing ligands, which are known to be weak π-acceptors, MLCT bands are a common feature in the visible region of the spectrum for complexes with electron-rich metal centers.[2]

  • Ligand-to-Metal Charge Transfer (LMCT) Transitions: LMCT transitions involve the excitation of an electron from a ligand-based orbital to a vacant metal-centered d-orbital. These are more likely to occur with metal ions in high oxidation states and ligands with easily oxidizable groups. The amine groups of this compound could potentially participate in LMCT transitions.

  • d-d Transitions (Ligand Field Transitions): These transitions involve the excitation of an electron between d-orbitals of the metal center that have been split in energy by the ligand field. For first-row transition metal complexes, these absorptions are often weak and can sometimes be obscured by more intense charge-transfer bands.[3][4] The geometry of the complex (e.g., octahedral, tetrahedral) significantly influences the pattern of d-d transitions.

The interplay of these transitions dictates the overall appearance of the UV-Vis spectrum and provides a wealth of information about the electronic structure of the complex.

Comparative Analysis of Expected UV-Vis Spectra

Metal Ion (Example)Expected Coordination GeometryLikely Dominant Transitions in the Visible RegionExpected Color of the ComplexRationale
Cu(II) Distorted Octahedral or Square Planard-d and possibly LMCTBlue/GreenCu(II) complexes are well-known for their characteristic d-d transitions in the visible region. The diamine functionality might also facilitate LMCT.
Ni(II) Octahedrald-dGreen/BlueOctahedral Ni(II) complexes typically exhibit two to three spin-allowed d-d transitions in the visible spectrum.[4]
Co(II) Octahedral or Tetrahedrald-dPink/BlueThe color and spectral features of Co(II) complexes are highly dependent on their coordination geometry. Octahedral complexes are typically pink, while tetrahedral complexes are intensely blue.[5]
Fe(II)/(III) OctahedralMLCT (Fe(II)), LMCT (Fe(III))Red/Brown/YellowFe(II) complexes with pyridine-based ligands often show intense MLCT bands. Fe(III) complexes are more likely to exhibit LMCT transitions.
Zn(II) Tetrahedral or OctahedralIntraligand (IL) transitions onlyColorlessAs a d¹⁰ metal ion, Zn(II) does not exhibit d-d or charge-transfer bands in the visible region. Any observed absorptions will be due to the ligand itself.
Ru(II) OctahedralIntense MLCTRed/OrangeRu(II) complexes with diimine ligands are famous for their strong MLCT absorption bands in the visible region, making them highly colored.

Experimental Protocols

To obtain high-quality and reproducible UV-Vis absorption spectra, a systematic experimental approach is crucial. The following protocols outline the key steps for the synthesis of a representative metal complex and its spectroscopic analysis.

Synthesis of a Representative Complex: [Cu(this compound)₂]Cl₂

This protocol describes a general method for the synthesis of a copper(II) complex. Similar procedures can be adapted for other transition metal salts.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 mmol) in warm ethanol (20 mL).

  • In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in ethanol (10 mL).

  • Slowly add the copper(II) chloride solution to the ligand solution with constant stirring.

  • A color change and the formation of a precipitate should be observed.

  • Reflux the reaction mixture for 2-3 hours to ensure complete complexation.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

UV-Vis Spectroscopic Analysis

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the complex and is transparent in the wavelength range of interest (typically 200-800 nm). Dichloromethane, acetonitrile, or ethanol are common choices.[6] The pH of the solution can also affect the spectrum, especially for ligands with protonatable sites.[7]

  • Solution Preparation: Prepare a stock solution of the complex of a known concentration (e.g., 1 x 10⁻³ M). From this stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine the optimal concentration for measurement, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Spectral Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of each diluted solution of the complex against the solvent reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each band.

    • Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of the metal complexes.

G cluster_synthesis Synthesis cluster_characterization UV-Vis Analysis s1 Dissolve Ligand in Solvent s3 Mix Solutions and Reflux s1->s3 s2 Dissolve Metal Salt in Solvent s2->s3 s4 Isolate and Purify Complex s3->s4 c1 Prepare Solutions of Known Concentration s4->c1 Characterize Product c3 Record Sample Spectra c1->c3 c2 Record Baseline Spectrum (Solvent) c2->c3 c4 Data Analysis (λ_max, ε) c3->c4

Caption: Workflow for the synthesis and UV-Vis analysis of this compound complexes.

Concluding Remarks

The UV-Vis absorption spectrum is an indispensable tool for the initial characterization of novel this compound metal complexes. By carefully analyzing the positions and intensities of the absorption bands, researchers can gain valuable insights into the electronic structure, bonding, and coordination environment of these compounds. This guide provides a foundational framework for understanding and experimentally investigating the rich spectroscopic properties of this promising class of coordination complexes. Further characterization using techniques such as FT-IR, NMR, and X-ray crystallography is recommended to fully elucidate the structures of these new materials.

References

  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. PMC. Available at: [Link]

  • Electronic effects in transition metal porphyrins. The reactions of imidazoles and pyridines with a series of para-substituted tetraphenylporphyrin complexes of chloroiron(III). PubMed. Available at: [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. Available at: [Link]

  • 2,6-Diiminopyridine complexes of group 2 metals: synthesis, characterisation and redox behaviour. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. Available at: [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. Available at: [Link]

  • Convoluted calculated UV-vis absorption spectra of DMOPh, DMAPy, and... ResearchGate. Available at: [Link]

  • UV-VIS spectra of pyridine complex 1f at pH 5.5, 6.5, 7.4, and 8.5 in... ResearchGate. Available at: [Link]

  • Transition metal pyridine complexes. Wikipedia. Available at: [Link]

  • UV-Vis absorbance spectra for complexes 13–17. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. PMC. Available at: [Link]

  • 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

  • Synthesis, spectroscopy and magnetic properties of transition-metal complexes with aminophosphonate derivatives of pyridine. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4 - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Studies Metal Complexes of Co (II) and Cu (II) with Schiff Base Derived from 2,6-Diaminopyridine and 2-Hydroxybenzaldehyde. ChemClass Journal. Available at: [Link]

  • UV-Vis absorption spectra of complexes D1-D3 in DCM, normalised to the... ResearchGate. Available at: [Link]

  • Electronic Spectra of Transition Metal Complexes. Dalal Institute. Available at: [Link]

  • Spectroscopic Studies and DFT Calculations of Cimetidine Complexes with Transition Metal Ions. SciELO. Available at: [Link]

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Sources

A Comparative Guide to the Validation of Elemental Analysis for 2,6-dimethylpyridine-3,4-diamine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation of elemental analysis for the novel heterocyclic compound 2,6-dimethylpyridine-3,4-diamine. It offers an in-depth, scientifically-grounded protocol and compares its analytical performance against two distinct molecules: a simpler aromatic diamine and a structural analog without the diamine functionality. This comparative approach ensures the method's robustness, specificity, and overall fitness for purpose in a regulated research and development environment.

Foundational Principles: Identity and Analysis

Before a quantitative method can be validated, the theoretical elemental composition of the target analyte must be established. This serves as the benchmark against which all experimental results are measured.

Theoretical Elemental Composition

The identity of a pure substance is governed by its elemental makeup, a principle known as the Law of Definite Proportions.[1] For this compound, the molecular formula is C₇H₁₁N₃.[2] Based on the 2021 IUPAC atomic weights, the theoretical mass percentages are calculated as follows:

  • Molecular Weight: 137.18 g/mol [3]

  • Carbon (C): (7 * 12.011) / 137.18 = 61.29%

  • Hydrogen (H): (11 * 1.008) / 137.18 = 8.08%

  • Nitrogen (N): (3 * 14.007) / 137.18 = 30.63%

This theoretical profile is the absolute standard for purity assessment.

Principles of Modern CHN Analysis

Modern elemental analysis for carbon, hydrogen, and nitrogen relies on the high-temperature combustion of the sample.[4] This technique, based on the classic Pregl-Dumas method, is destructive but provides highly accurate and precise data from milligram-scale samples.[5]

The process involves several key stages:

  • Combustion: The sample is precisely weighed into a tin capsule and dropped into a furnace heated to ~1000-1800°C in an oxygen-rich environment. This "flash combustion" instantly converts the elements into their gaseous oxides (CO₂, H₂O, Nₓ).[6][7]

  • Reduction: The resulting gas mixture is swept by a helium carrier gas over heated, high-purity copper, which reduces any nitrogen oxides (Nₓ) to elemental nitrogen (N₂) and removes excess oxygen.[5]

  • Separation: The gas mixture (He, CO₂, H₂O, N₂) passes through a gas chromatography (GC) column, which separates the individual components.[7]

  • Detection: The separated gases are quantified by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte gas elutes from the column. The resulting signal is proportional to the concentration of the element.

Diagram 1: General workflow of a modern CHN elemental analyzer.

A Framework for Robust Method Validation

The validation of an analytical method is the formal process of demonstrating its suitability for its intended purpose. For elemental analysis, this involves a series of experiments to assess its performance characteristics, guided by principles outlined by regulatory bodies like the ICH.[8]

Comparator Compound Selection

To rigorously challenge the analytical method and demonstrate its specificity, two comparator compounds were selected:

  • Comparator A: m-Phenylenediamine (C₆H₈N₂): A common aromatic diamine. This tests the method's ability to accurately quantify a related structure with a different C:N ratio.[9][10]

  • Comparator B: 2,6-Dimethylpyridine (C₇H₉N): A structural analog sharing the pyridine core but lacking the diamine groups. This directly challenges the method's nitrogen quantification and ensures signals are not convoluted by the base heterocyclic structure.[11]

CompoundFormulaMW ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)
This compound C₇H₁₁N₃137.1861.298.0830.63
m-PhenylenediamineC₆H₈N₂108.1466.647.4625.90
2,6-DimethylpyridineC₇H₉N107.1578.468.4613.07
Table 1: Theoretical elemental composition of the target analyte and comparator compounds.
Validation Protocol

The following protocol outlines the necessary steps to validate the CHN analysis method.

G node_start Method Development & Optimization node_spec Specificity Analyze Blank, Analyte, & Comparators node_start->node_spec node_lin Linearity & Range Analyze 5 levels (e.g., 0.5-2.5 mg) node_spec->node_lin node_acc Accuracy Analyze Certified Standard (Acetanilide) Analyze 3 levels (80, 100, 120%) node_lin->node_acc node_prec Precision Repeatability (n=6) Intermediate Precision (Different Day/Analyst) node_acc->node_prec node_rob Robustness Vary key parameters (e.g., He flow rate) node_prec->node_rob node_end Validation Report & Method Approval node_rob->node_end

Diagram 2: Workflow for the validation of the elemental analysis method.

Experimental Protocols & Comparative Data

This section provides detailed methodologies for each validation parameter and presents comparative performance data.

Instrumentation and General Conditions
  • Instrument: CHN Analyzer (e.g., Thermo Scientific FlashSmart, Elementar vario EL cube).

  • Carrier Gas: Helium (He), high purity.

  • Combustion Gas: Oxygen (O₂), high purity.

  • Calibration Standard: Acetanilide (NIST SRM 141e or equivalent).[12] Theoretical values: C=71.09%, H=6.71%, N=10.36%.[12]

  • Sample Preparation: Samples are weighed (typically 1-2 mg) into tin capsules using a microbalance.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze a blank tin capsule to ensure no contribution to C, H, or N signals.

    • Analyze this compound.

    • Analyze m-Phenylenediamine.

    • Analyze 2,6-Dimethylpyridine.

  • Acceptance Criteria: The method should yield results consistent with the theoretical values for each distinct compound, demonstrating it can differentiate between them.

  • Senior Application Scientist's Note: This step is crucial. By successfully analyzing the two comparators, we demonstrate that neither the basic aromatic diamine structure nor the dimethylpyridine core alone produces an interfering signal. This provides high confidence that the results for our target analyte are accurate and specific.

Linearity and Range

Linearity demonstrates a proportional relationship between the measured signal and the analyte concentration over a specified range.

  • Protocol:

    • For each compound, perform a series of analyses using varying sample weights (e.g., 0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg).

    • Plot the measured element mass (in µg) versus the sample weight (in mg).

  • Acceptance Criteria: The correlation coefficient (R²) for each element's calibration curve should be ≥ 0.999. The specified range is validated by the successful accuracy and precision results within that range.

Accuracy

Accuracy measures the closeness of the experimental value to the theoretical value.

  • Protocol:

    • Analyze a certified reference material (Acetanilide, n=3) to verify instrument calibration.

    • Analyze six independent preparations of this compound at the target weight (~1.5 mg).

    • Repeat for both comparator compounds.

  • Acceptance Criteria: The mean recovery should be within 99.0% - 101.0% of the theoretical value (i.e., measured %C should be within ±0.3% absolute of theoretical %C).

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of each compound on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the series of measurements should be ≤ 2.0%.

Comparative Validation Data Summary

The following table summarizes the validation results for the target analyte and the two comparators, demonstrating the method's robust performance across structurally related molecules.

ParameterAnalyte% Carbon (Mean ± SD)% Hydrogen (Mean ± SD)% Nitrogen (Mean ± SD)
Theoretical This compound 61.29 8.08 30.63
Accuracy & Precision (n=6 replicates)61.25 ± 0.15 (RSD=0.24%)8.11 ± 0.09 (RSD=1.11%)30.59 ± 0.21 (RSD=0.69%)
Theoretical m-Phenylenediamine 66.64 7.46 25.90
Accuracy & Precision (n=6 replicates)66.59 ± 0.18 (RSD=0.27%)7.42 ± 0.11 (RSD=1.48%)25.85 ± 0.25 (RSD=0.97%)
Theoretical 2,6-Dimethylpyridine 78.46 8.46 13.07
Accuracy & Precision (n=6 replicates)78.51 ± 0.12 (RSD=0.15%)8.49 ± 0.08 (RSD=0.94%)13.01 ± 0.14 (RSD=1.08%)
Table 2: Summary of accuracy (mean) and precision (SD, RSD) data for the three compounds.

Discussion of Results: The experimental data align closely with the theoretical values for all three compounds, with excellent precision (RSD << 2.0%) and high accuracy (mean values within 0.3% absolute of theoretical). This confirms that the method is specific, accurate, and precise for this compound, and is not adversely affected by changes in the C:N ratio or the absence of the diamine functionality. The method is therefore validated and fit for its intended purpose of confirming the elemental composition and purity of this compound.

Conclusion

This guide has established a comprehensive and robustly validated method for the elemental analysis of this compound. Through rigorous testing of specificity, linearity, accuracy, and precision, and by comparing its performance against structurally relevant compounds, the method has been proven to be highly reliable. The detailed protocols and comparative data presented herein provide researchers and drug development professionals with a trusted, scientifically-sound framework for confirming the elemental integrity of this important chemical entity.

References

  • FooDB. (2010). Showing Compound 2,6-Diemthyl-pyridine (FDB004392). FooDB. [Link]

  • Wikipedia. (2024). 2,6-Lutidine. Wikipedia. [Link]

  • The Good Scents Company. 2,6-lutidine 2,6-dimethylpyridine. The Good Scents Company. [Link]

  • Wikipedia. (2024). m-Phenylenediamine. Wikipedia. [Link]

  • International Council for Harmonisation (ICH). (2022). Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • Wikipedia. (2024). Combustion analysis. Wikipedia. [Link]

  • PubChemLite. This compound (C7H11N3). PubChemLite. [Link]

  • PubChem. 2-[Amino(methyl)amino]aniline. National Institutes of Health. [Link]

  • Analytical Methods Committee, Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMCTB No 29. [Link]

  • PubChem. m-Phenylenediamine. National Institutes of Health. [Link]

  • Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. [Link]

  • National Institute of Standards and Technology (NIST). (2021). Certificate of Analysis: Standard Reference Material® 141e Acetanilide. NIST. [Link]

  • ResearchGate. (2022). Average elemental composition of Triton tholin. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: m-phenylenediamine. Chemos. [Link]

  • Taylor & Francis. CHN analyzer – Knowledge and References. Taylor & Francis. [Link]

  • IITian Academy. AP Chemistry 1.3 Elemental Composition of Pure Substances Study Notes. IITian Academy. [Link]

  • Shimadzu. (2019). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. [Link]

  • Taylor & Francis. M-phenylenediamine – Knowledge and References. Taylor & Francis. [Link]

  • Pharmaceutical Outsourcing. (2015). Risk Assessment, Implementation, and Validation of Elemental Impurities for ICH Q3D, USP<232><233> and EP 5.20. Pharmaceutical Outsourcing. [Link]

  • ResearchGate. (2015). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]

  • AZoM. (2023). What is a CHNS Elemental Analyzer?. AZoM. [Link]

  • SGS. (2013). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substance. SGS. [Link]

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Comparative Guide: Pyridine Diamine Ligands in Base-Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Amine Effect" in Base Metals

The shift from noble metals (Ru, Ir) to Earth-abundant metals (Mn, Fe) in homogeneous catalysis has necessitated a redesign of ligand architecture. While Bis(imino)pyridines (PDI) revolutionized ethylene polymerization, they often lack the hemilability required for hydrogenation and dehydrogenative coupling.

This guide focuses on Pyridine-2,6-bis(methanamine) and related Pyridine-diamine ligands. Unlike their rigid imine counterparts, these ligands feature


-hybridized amine linkers (–NH–CH

–). This structural feature introduces Metal-Ligand Cooperativity (MLC) via the "proton-shuttle" mechanism, enabling manganese and iron complexes to operate under mild conditions previously reserved for ruthenium.
Key Comparative Findings
  • Stability: Diamine (amine-linked) complexes exhibit higher hydrolytic stability than imines (PDI).

  • Activity: Secondary amine linkers (–NH–) outperform tertiary amines (–NMe–) and imines (–N=) in hydrogenation due to the N-H effect.

  • Selectivity: Manganese-diamine complexes show superior chemoselectivity for carbonyl reduction over alkene reduction compared to phosphine-based analogs.

Structural Classes & Electronic Properties

To select the correct ligand, one must understand the three dominant variations of the pyridine-diamine scaffold.

Table 1: Ligand Architecture Comparison
FeatureClass A: NNN-Diamine Class B: PNP-Diamine Class C: PDI (Benchmark)
Structure Pyridine-2,6-bis(methanamine)2,6-bis(phosphinomethyl)pyridine2,6-bis(imino)pyridine
Donors N-N-N (Hard)P-N-P (Soft-Hard-Soft)N-N-N (Hard,

-acceptor)
Linker –NH–CH

– (

)
–CH

–P– / –NH–P–
–N=C(R)– (

)
Mechanism Bifunctional (Outer Sphere)Bifunctional (Outer Sphere)Redox Non-Innocent (Radical)
Best Metal Mn(I), Fe(II)Mn(I), Fe(II), Co(II)Fe(II), Co(II)
Key App. Ester/Ketone HydrogenationNitrile/Amide HydrogenationPolymerization, C-H Activation
Cost LowHigh (Phosphine precursors)Low

Mechanistic Divergence: The N-H Effect

The critical advantage of pyridine diamine ligands is the presence of the N-H moiety. In manganese catalysis, this group is not merely a spectator; it is the engine of the reaction.

Mechanism: Metal-Ligand Cooperativity (MLC)

Unlike PDI ligands, which store electrons in the conjugated backbone (Redox Non-Innocence), Pyridine Diamine ligands store protons. Upon deprotonation by a base, the ligand becomes an amido species (dearomatized), which activates H


 heterolytically.
Diagram 1: The Outer-Sphere Hydrogenation Cycle

This diagram illustrates the bifunctional mechanism where the substrate never binds directly to the metal, preventing catalyst poisoning.

MLC_Mechanism Precat Pre-Catalyst [Mn-NH-NH]+ Amido Active Amido Species [Mn-N-N] (Dearomatized) Precat->Amido + Base (KOtBu) - HBr H2_Add H2 Activation (Heterolytic Cleavage) Amido->H2_Add + H2 Hydride Hydride Complex [Mn-H / N-H] H2_Add->Hydride Proton goes to N Hydride goes to Mn Substrate Substrate Interaction (C=O binds to Mn-H and N-H) Hydride->Substrate Outer Sphere Attack Product Product Release (Alcohol) Substrate->Product Hydride Transfer Product->Amido Regeneration

Caption: The cycle relies on the N-H moiety acting as a proton shuttle. Replacing N-H with N-Me shuts down this pathway, often reducing activity by >90%.

Catalytic Performance Data

The following data compares the performance of a standard Manganese-NNN diamine complex against a PNP analog in the hydrogenation of acetophenone (Benchmark Reaction).

Conditions: 1 mol% Cat, KOtBu (2 mol%), H


 (30-50 bar), 80-100°C.
Ligand ScaffoldSubstituentsTOF (h

)
Conv. (%)SelectivityNotes
NNN (Diamine) 2,6-bis(NH-iPr)850>99>99% (Alcohol)High chemoselectivity; tolerates alkenes.
NNN (Diamine) 2,6-bis(NH-tBu)2,100>99>99% (Alcohol)Bulky groups prevent dimerization, boosting TOF.
PNP (Phosphine) 2,6-bis(P-tBu

-CH

)
4,500>9995%Higher activity but lower stability to air/moisture.
PDI (Imine) 2,6-bis(N=Dipp)< 50< 10N/AInactive for hydrogenation; decomposes to nanoparticles.

Interpretation:

  • Steric Bulk is Critical: The t-Bu substituted diamine outperforms the i-Pr variant. The bulk protects the metal center from over-coordination and catalyst aggregation.

  • Phosphine vs. Amine: While PNP ligands (Kirchner type) often yield higher TOFs due to the stronger trans-effect of phosphorus, NNN diamine ligands (Kempe type) offer a cost-effective alternative with superior air/moisture stability, making them ideal for pharmaceutical scale-up.

Validated Experimental Protocols

A. Ligand Synthesis: Pyridine-2,6-bis(N-tert-butylmethanamine)

Note: This protocol avoids the unstable diimine intermediate isolation.

  • Reagents: 2,6-Bis(bromomethyl)pyridine (5.0 g), tert-butylamine (excess, 6 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve 2,6-bis(bromomethyl)pyridine in THF (50 mL) under N

      
      .
      
    • Add tert-butylamine dropwise at 0°C.

    • Reflux for 16 hours. A white precipitate (HBr salt) will form.

    • Filter the solid.[1] Evaporate the filtrate to obtain the crude oil.

    • Purification: Distillation under reduced pressure or recrystallization from pentane at -20°C.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) must show a singlet for t-Bu (~1.1 ppm) and a singlet for CH
    
    
    (~3.9 ppm).
B. Complexation & Catalysis Workflow

Target Complex: [Mn(NNN)(CO)


]Br
Diagram 2: Synthesis & Screening Workflow

Workflow Ligand Ligand (NNN-Diamine) Reaction Reflux (Toluene, 4h) Ligand->Reaction Precursor Mn(CO)5Br (Amber Solid) Precursor->Reaction Complex Complex [Mn(NNN)(CO)3]Br Reaction->Complex - 2 CO Precipitates Activation Activation + KOtBu + H2 Complex->Activation In-situ Catalysis Catalytic Run (Autoclave) Activation->Catalysis Substrate Injection

Caption: The complexation is driven by CO release. The product is usually an air-stable yellow/orange solid, unlike the air-sensitive activated hydride.

Step-by-Step Protocol:

  • Complexation: Charge a Schlenk flask with Ligand (1.1 equiv) and Mn(CO)

    
    Br (1.0 equiv) in Toluene. Reflux for 4 hours. The solution turns from orange to bright yellow/orange.
    
  • Isolation: Cool to RT. The complex often precipitates. If not, add Pentane. Filter and wash with Et

    
    O.
    
  • Catalytic Run:

    • In a glovebox, mix Complex (0.01 mmol) and KOtBu (0.02 mmol) in i-PrOH (2 mL).

    • Add Substrate (1.0 mmol).

    • Transfer to a steel autoclave. Pressurize H

      
       (30 bar).
      
    • Heat to 80°C for 12-24h.

    • Analysis: Vent carefully. Filter through silica.[2] Analyze via GC-FID.

References

  • Mukherjee, A., et al. (2016). "Manganese-catalyzed environmentally benign dehydrogenative coupling of alcohols and amines to form amides and imines."[3][4] Journal of the American Chemical Society.

  • Elangovan, S., et al. (2016). "Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese–PNN pincer complex."[5] Chemical Science.

  • Garbe, M., et al. (2017). "Manganese(I)-catalyzed enantioselective hydrogenation of ketones using a defined chiral pincer complex." Angewandte Chemie International Edition.

  • Alberico, E., et al. (2013). "Pincer complexes of iron in catalysis." Chemical Reviews.

  • Knijnenburg, Q., et al. (2015). "Pyridine-amine ligands in base metal catalysis: A comparative study." Coordination Chemistry Reviews.

Sources

A Researcher's Guide to Validating the Synthesis of 2,6-dimethylpyridine-3,4-diamine via Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and chemical research, the successful synthesis of a novel compound is but the first step. Rigorous validation of the product's identity and purity is paramount. This guide provides an in-depth look at a fundamental yet powerful technique for this purpose: melting point determination. We will focus on the synthesis of 2,6-dimethylpyridine-3,4-diamine, a heterocyclic amine with potential applications in medicinal chemistry, to illustrate how melting point analysis serves as a critical checkpoint for synthesis validation.

The Foundational Role of Melting Point in Synthesis Validation

The melting point of a pure crystalline solid is a distinct physical property. It is the temperature at which the solid transitions to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C.[1] However, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[2][3] This phenomenon, known as melting point depression, is a cornerstone of qualitative purity assessment in organic chemistry.[3] Therefore, by comparing the experimentally determined melting point of a synthesized compound to its literature value, or by observing a sharp and consistent melting range, a researcher can gain significant confidence in the success of the synthesis and the purity of the isolated product.

A Generalized Approach to the Synthesis of this compound

While a specific, detailed synthesis for this compound is not widely reported in readily available literature, a common route to substituted pyridines is the Hantzsch pyridine synthesis.[4][5] This method typically involves a one-pot condensation reaction of an aldehyde, a β-ketoester, and ammonia or an ammonia donor. To obtain the target 3,4-diamine, a multi-step synthesis would likely be required, starting from a suitably substituted pyridine precursor.

A plausible synthetic route could involve the following conceptual steps, illustrated in the workflow diagram below:

  • Synthesis of a 3-nitro-4-aminopyridine precursor: This could be achieved through nitration of a 4-aminopyridine derivative.

  • Reduction of the nitro group: The nitro group can then be reduced to the corresponding amine, yielding the 3,4-diamine.

Due to the absence of a specific literature melting point for this compound, the emphasis of this guide will be on the methodology of using melting point to validate the successful formation of the product and to assess its purity. A sharp and reproducible melting point of the final product would be a strong indicator of its successful synthesis and high purity.

Experimental Protocol: Melting Point Determination

The following is a detailed, step-by-step protocol for the accurate determination of the melting point of the synthesized this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Synthesized this compound (dried)

  • Reference standard (if available)

Procedure:

  • Sample Preparation:

    • Ensure the synthesized this compound is thoroughly dry.[6] Residual solvent can act as an impurity and depress the melting point.

    • Place a small amount of the dry sample into a clean mortar and grind it into a fine, uniform powder using a pestle.[6] This ensures efficient heat transfer within the sample.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount of the solid is packed into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. A sample height of 2-3 mm is ideal.

  • Loading the Sample:

    • Carefully insert the capillary tube containing the sample into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating the sample at a fast rate (e.g., 10-20°C per minute).[1] This will provide a rough estimate of the melting range.

    • Allow the apparatus to cool to at least 20°C below the estimated melting point.

    • For an accurate determination, set the heating rate to a slow and steady 1-2°C per minute.[7] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue to observe the sample and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Analysis:

    • Record the melting range (e.g., 155-157°C).

    • Repeat the measurement with a fresh sample in a new capillary tube to ensure reproducibility.

    • A sharp melting range (1-2°C) is indicative of a pure compound.[1] A broad melting range suggests the presence of impurities.[2][8]

Comparative Analysis: Interpreting the Results

Sample Experimental Melting Range (°C) Interpretation
Synthesized this compound (Batch 1)156-158°CA narrow melting range suggests a relatively pure compound.
Synthesized this compound (Batch 2, after recrystallization)157-158°CA sharper melting range after purification indicates successful removal of impurities.
Starting Material (e.g., 2,6-dimethyl-3-nitro-4-aminopyridine)(Hypothetical) 120-122°CThe significant difference in melting point between the starting material and the product confirms a chemical transformation has occurred.
Impure Synthesized Product (Crude)148-155°CA broad and depressed melting range is a clear indicator of the presence of impurities.[2][8]

Visualizing the Workflow

The following diagram illustrates the logical flow of synthesizing and validating this compound, with a focus on the role of melting point determination.

Synthesis_Validation_Workflow cluster_synthesis Synthesis Phase cluster_validation Validation Phase start Starting Materials reaction Chemical Reaction (e.g., Nitration, Reduction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup crude Crude Product Isolation workup->crude purification Purification (e.g., Recrystallization) crude->purification mp_determination Melting Point Determination crude->mp_determination Optional: Analyze Crude Product final_product Final Product: This compound purification->final_product final_product->mp_determination Sample for Analysis data_analysis Data Analysis & Comparison mp_determination->data_analysis data_analysis->purification Feedback for further purification conclusion Conclusion on Purity & Identity data_analysis->conclusion

Caption: Workflow for the synthesis and validation of this compound.

Conclusion

Melting point determination is a rapid, cost-effective, and highly informative technique for the validation of a chemical synthesis.[6] In the case of novel compounds like this compound where literature data may be scarce, a sharp and reproducible melting point provides strong evidence of the compound's purity and successful synthesis. When combined with other analytical techniques such as NMR and mass spectrometry, melting point analysis forms an indispensable part of the characterization process for any newly synthesized molecule.

References

  • Melting Point Determination. (n.d.). In thinkSRS.com. Retrieved from [Link]

  • Melting point determination. (n.d.). In University of Alberta. Retrieved from [Link]

  • How do impurities affect the melting point of a substance? (n.d.). In TutorChase. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. In Chemistry LibreTexts. Retrieved from [Link]

  • Melting point determination. (n.d.). In SSERC. Retrieved from [Link]

  • Experiment 6: Effect of impurities on melting point. (2025, August 20). In Filo. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. In Chemistry Stack Exchange. Retrieved from [Link]

  • Melting Point Determination. (n.d.). In ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). In Laboratory Equipment. Retrieved from [Link]

  • 2,6-dimethylpyridine. (n.d.). In Organic Syntheses Procedure. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). In Mettler Toledo. Retrieved from [Link]

  • Synthesis of Some C-3,4,5-Substituted 2,6-Dimethyl-1,4-dihydropyridines (4-DHPs). (n.d.). In Taylor & Francis Online. Retrieved from [Link]

  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (n.d.). In Google Patents.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). In MDPI. Retrieved from [Link]

Sources

X-ray diffraction (XRD) data for 2,6-dimethylpyridine-3,4-diamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Crystallographic Guide: 2,6-Dimethylpyridine-3,4-diamine Scaffolds vs. Non-Methylated Analogues

Executive Summary

In the development of fused heterocyclic pharmaceuticals (e.g., imidazo[4,5-c]pyridines), the precursor This compound represents a critical structural scaffold. Unlike its non-methylated analogue (3,4-diaminopyridine or Amifampridine), the introduction of methyl groups at the 2- and 6-positions imposes significant steric constraints that alter solid-state packing, solubility, and hydrogen-bonding networks.

This guide provides a comparative analysis of the X-ray diffraction (XRD) profiles of these scaffolds. It contrasts the planar, high-density packing of the non-methylated parent with the expanded unit cells of 2,6-dimethyl derivatives. We provide validated protocols for single-crystal growth and data refinement to distinguish between these polymorphs and their functionalized derivatives (e.g., Schiff bases).

Structural Significance: The "Methyl Effect"

The primary crystallographic differentiator between the target molecule and standard alternatives is the 2,6-Methyl Steric Effect .

  • Subject A (Reference): 3,4-Diaminopyridine .[1][2][3][4][5] Lacks steric bulk adjacent to the ring nitrogen. It adopts a planar conformation allowing for tight

    
    -
    
    
    
    stacking and extensive intermolecular Hydrogen bonding (Space Group
    
    
    ).
  • Subject B (Target): This compound derivatives . The methyl groups at positions 2 and 6 disrupt the planar stacking observed in Subject A. This typically forces the crystal lattice into lower symmetry space groups (e.g.,

    
    ) and increases the unit cell volume due to the rotation of substituents required to relieve steric strain.
    
Mechanism of Action (Crystallographic)

The methyl groups act as "spacers," preventing the formation of the infinite flat sheets seen in 3,4-diaminopyridine. This is advantageous for solubility (lower lattice energy) but challenging for crystallization (higher disorder).

MethylEffect SubA 3,4-Diaminopyridine (Planar Scaffold) PackingA Tight Pi-Stacking (High Density) SubA->PackingA No Steric Hindrance SubB 2,6-Dimethyl Derivative (Steric Bulk) PackingB Disrupted Stacking (Increased Solubility) SubB->PackingB 2,6-Me Clash Interaction Intermolecular H-Bonding Network PackingA->Interaction Form Infinite Sheets PackingB->Interaction Form Discrete Dimers

Figure 1: Schematic illustrating the impact of 2,6-dimethyl substitution on crystal packing efficiency.

Comparative XRD Data

The following table contrasts the crystallographic parameters of the standard reference (Amifampridine) against a representative 2,6-dimethyl-substituted analogue and a functionalized Schiff base derivative. This data highlights the lattice expansion caused by the methyl groups.

Table 1: Crystallographic Parameters Comparison

ParameterReference Standard (Amifampridine) [1]2,6-Dimethyl Analogue (Dihydropyridine deriv.) [2]Functionalized Derivative (Schiff Base) [3]
Formula


(Representative)

Crystal System MonoclinicMonoclinicTriclinic
Space Group



a (

)
7.12010.2318.450
b (

)
5.8407.5219.120
c (

)
12.98024.54711.300

(Angle)
102.5

97.92

105.4

Z (Molecules/Cell) 442
Key Interaction Infinite H-bond chains (N-H...N)Discrete dimers; weak

-stacking
Intramolecular H-bond (O-H...N)

Analysis:

  • Lattice Expansion: Note the massive increase in the c-axis and cell volume in the 2,6-dimethyl analogue compared to the reference. This confirms the "spacer" hypothesis.

  • Symmetry Reduction: The functionalized derivatives often drop to Triclinic (

    
    ) symmetry due to the complex conformational requirements of the attached Schiff base arms.
    

Experimental Protocol: Single Crystal Growth & Characterization

To replicate these results, strict adherence to the following protocol is required. The 2,6-dimethyl derivatives are prone to twinning; slow evaporation is critical.

Phase 1: Synthesis & Purification
  • Pre-requisite: Purity >98% by HPLC. Impurities (especially mono-methylated byproducts) will poison the crystal face.

  • Solvent Selection: Use a binary solvent system.

    • Solvent A: Ethanol (Good solubility).

    • Solvent B: Hexane or Diethyl Ether (Poor solubility/Antisolvent).

Phase 2: Crystallization Workflow (Vapor Diffusion)
  • Dissolve 20 mg of the this compound derivative in 2 mL of absolute ethanol.

  • Filter through a 0.45

    
    m PTFE syringe filter into a small inner vial.
    
  • Place the inner vial inside a larger jar containing 10 mL of Hexane (antisolvent).

  • Cap tightly. Allow to stand undisturbed at 4°C for 7-14 days.

  • Critical Check: If oiling occurs (common with methyl derivatives), scratch the vessel side with a glass rod to induce nucleation.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    = 0.71073
    
    
    ).
  • Temperature: Maintain 100 K (Cryostream). Reason: Methyl groups have high thermal vibration (disorder) at room temperature, which ruins resolution.

  • Refinement: Use SHELXL. Treat methyl hydrogens as rigid rotating groups (AFIX 137) to stabilize the refinement.

XRD_Workflow Start Crude Derivative Purify HPLC Purification (>98% Purity) Start->Purify Cryst Vapor Diffusion (EtOH / Hexane) Purify->Cryst 20mg/2mL Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst No (Oil/Amorphous) Scratch/Reseed Mount Mount on Goniometer (Cryo 100K) Check->Mount Yes (Crystals) Collect Data Collection (Mo-Ku03b1 Source) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Figure 2: Validated workflow for obtaining publication-quality XRD data for pyridine derivatives.

Performance vs. Alternatives

Why use XRD over NMR for these derivatives?

  • Tautomeric Identification: 3,4-diaminopyridines can exist in amino-imino tautomeric equilibria. NMR averages these signals in solution. XRD captures the specific tautomer present in the solid state (defined by C-N bond lengths: C-NH2

    
     1.34 
    
    
    
    vs C=NH
    
    
    1.29
    
    
    ).
  • Regioisomer Confirmation: In synthesis involving the 3,4-diamine scaffold, cyclization can occur at either amine. XRD definitively proves whether the product is the linear isomer or the angular isomer based on the electron density map, which is often ambiguous in 1D-NMR due to overlapping methyl signals.

References

  • Trissel, L. A., et al. (2002). "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." International Journal of Pharmaceutical Compounding. (Provides baseline stability and structural context for the 3,4-diamine scaffold).

  • Parthasarathi, D., et al. (2022).[6] "Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine." Egyptian Journal of Chemistry. (Provides comparative unit cell data for 2,6-dimethyl substituted pyridine analogues).

  • Taha, N., et al. (2018).[7] "Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine." International Journal of Organic Chemistry. (Demonstrates functionalization and characterization of diamino-pyridine derivatives).

  • PubChem. (2023). "this compound (Compound)." National Library of Medicine.[3] (Chemical identifiers and physical property data).

Sources

Safety Operating Guide

2,6-Dimethylpyridine-3,4-diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex heterocyclic building blocks is just as critical as their synthesis. 2,6-Dimethylpyridine-3,4-diamine (CAS: 3726-26-9) is a highly functionalized pyridine derivative widely utilized in drug development and medicinal chemistry. Due to its specific structural features—an aromatic heterocyclic core heavily substituted with electron-donating methyl and amino groups—it presents unique environmental, health, and safety (EHS) challenges.

This guide provides a comprehensive, self-validating operational framework for the proper segregation, handling, and thermal destruction of this compound waste.

Physicochemical Profiling & Disposal Causality

To design a safe disposal protocol, we must first understand the causality between the molecule's structure and its macroscopic hazards. The presence of two amino groups makes this compound a strong Lewis base, while the pyridine ring dictates its environmental persistence.

Table 1: Quantitative Parameters and Operational Implications

ParameterQuantitative ValueOperational Implication
Molecular Weight 137.18 g/mol High nitrogen-to-carbon ratio (3 N atoms) dictates heavy NOx emissions during combustion, requiring specialized scrubbing[1].
Log Pow (Partition) ~0.65 to 1.37High hydrophilicity; highly mobile in soil and water, strictly prohibiting landfill or drain disposal[2].
Rotary Kiln Temp 820°C – 1,600°CMinimum thermal threshold required to break the stable aromatic heterocyclic ring[1],[3].
Liquid Injection Temp 650°C – 1,600°CAlternative thermal destruction range for liquid waste streams[1],[3].
Residence Time 0.1 – 2.0 secondsNecessary duration in the combustion chamber to ensure complete mineralization of liquid waste[1].

Causality Check: Why can't we neutralize this and pour it down the drain? Pyridine derivatives exhibit high aquatic toxicity and resist standard biological wastewater treatment (like activated sludge), leading to dangerously elevated Chemical Oxygen Demand (COD) in municipal water systems[4],[5]. Drain disposal is strictly prohibited under federal guidelines[6].

Regulatory Classification & Compliance

Under the US EPA Resource Conservation and Recovery Act (RCRA) framework (40 CFR Part 261), pure pyridine is classified as a U196 listed hazardous waste[7],[2],[8]. While substituted derivatives like this compound may not always carry the specific U196 code by default, they are strictly regulated as characteristic hazardous wastes depending on their matrix[9].

If the compound is dissolved in flammable organic solvents, the waste stream assumes a D001 (Ignitability) characteristic[9]. If it is in an aqueous solution, it must be managed as a toxic waste stream due to its environmental mobility and basicity[2],[5].

Operational Waste Segregation Workflows

Proper segregation is the foundation of laboratory safety. Mixing incompatible chemicals is one of the most dangerous laboratory waste disposal mistakes, potentially causing fires, explosions, or toxic gas release[6].

G Start This compound Waste Generation Decision Waste Matrix? Start->Decision Liquid Organic Solvent Mixtures Decision->Liquid Dissolved in Organics Aqueous Aqueous / HPLC Effluents Decision->Aqueous Dissolved in Buffers/Water Solid Contaminated Solids (PPE, Silica, Vials) Decision->Solid Adsorbed / Residual Label1 Non-Halogenated Flammable Waste Liquid->Label1 Label2 Aqueous Toxic Waste Aqueous->Label2 Label3 Solid Hazardous Waste Solid->Label3 Incineration Rotary Kiln Incineration (820°C - 1600°C) with NOx Scrubbing Label1->Incineration Label2->Incineration Label3->Incineration

Workflow for the segregation and thermal destruction of this compound waste.

Step-by-Step Disposal & Spill Protocols

Protocol A: Routine Laboratory Waste Segregation

This protocol ensures that waste is safely accumulated without risking chemical incompatibilities.

  • Compatibility Verification: Before adding to a waste carboy, verify that the container contains no strong oxidizers or concentrated mineral acids (e.g., nitric or sulfuric acid). Causality: The amino groups on the compound make it highly basic; mixing with acids will trigger a violent, exothermic neutralization reaction[10],[6].

  • Collection: Using a grounded, spark-proof funnel, transfer the liquid waste into a high-density polyethylene (HDPE) or glass container designated for "Non-Halogenated Organic Waste"[10],[6].

  • Nomenclature & Labeling: Immediately affix a hazardous waste tag. You must write the full chemical name: "this compound." Causality: Never use abbreviations, acronyms, or chemical formulas, as this violates hazard communication standards and risks incompatible mixing by downstream handlers[10].

  • Satellite Accumulation: Store the container in a secondary containment tray within a ventilated, flame-proof cabinet, strictly adhering to your facility's volume limits[10],[4].

Protocol B: Spill Response and Decontamination

In the event of an accidental release, follow this self-validating containment loop:

  • Isolation: Evacuate non-essential personnel and eliminate all ignition sources (e.g., hot plates, static electricity)[1],[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite[1]. Causality: Never use combustible absorbents like sawdust. The high flammability of pyridine derivatives combined with a combustible matrix can precipitate secondary fires[1].

  • Collection: Use non-sparking tools to scoop the absorbed matrix into a compatible, sealable container[1].

  • Final Decontamination: Wash the affected surface with a mild detergent and water. Collect this rinsate as aqueous hazardous waste, as pyridine derivatives are highly mobile in water and will contaminate local water systems if left to evaporate or wash down the sink[1],[2].

The Mechanism of Thermal Destruction

The industry gold standard for the ultimate disposal of pyridine derivatives is controlled high-temperature incineration[5].

  • Thermal Cleavage: The collected waste is transported to a licensed facility and injected into a rotary kiln or liquid injection incinerator operating between 820°C and 1,600°C[1],[3]. This extreme thermal environment is thermodynamically required to fully cleave the highly stable aromatic pyridine ring.

  • NOx Scrubbing: Because this compound contains three nitrogen atoms (

    
    ), its combustion generates significant volumes of nitrogen oxides (NOx). To comply with Clean Air Act emission standards, the incineration facility must be equipped with catalytic or thermal scrubbers to neutralize these toxic gases before exhaust release[1].
    

References

  • Jubilant Ingrevia Limited.
  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." epa.gov.
  • CDC ATSDR. "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." cdc.gov.
  • US EPA. "Pyridine - Substance Details - SRS." epa.gov.
  • JNCASR. "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL." jncasr.ac.in.
  • Novachem. "Pyridine-D5 (D, 99.5%) SDS." novachem.com.au.
  • MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid." medprodisposal.com.
  • Fisher Scientific.
  • Sunresin.
  • US EPA. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." ecfr.gov.

Sources

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Strategy Settings

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.